molecular formula C8H10ClNO B1267217 2-Amino-1-(2-chlorophenyl)ethanol CAS No. 23496-56-2

2-Amino-1-(2-chlorophenyl)ethanol

Cat. No.: B1267217
CAS No.: 23496-56-2
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)ethanol is a valuable chiral benzenemethanol derivative that serves as a versatile building block in advanced organic synthesis . This compound features both amino and ethanol functional groups on a 2-chlorophenyl backbone, making it a critical precursor for the preparation of optically active pharmaceuticals and agrochemicals . Researchers utilize this compound extensively as a synthon for the synthesis of more complex molecules. Its structure is integral to methodologies detailed in patents for producing optically active 2-amino-1-phenylethanol derivatives . The (S)-enantiomer of this compound, available as a hydrochloride salt, is a high-purity (98% Min, HPLC) intermediate specifically employed in sophisticated synthetic pathways . Synthetic approaches for this compound and its derivatives are diverse and include advanced catalytic methods. One efficient preparation route involves Pd/C-catalyzed reductive amination under mild conditions, using ammonium formate as a hydrogen donor to achieve high selectivity and excellent yield . Alternative biocatalytic processes using specific microbial strains have also been developed for the production of single (R)- or (S)-enantiomers, which are essential for stereospecific applications . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-amino-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFIEHMABUVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946176
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23496-56-2
Record name Benzenemethanol, alpha-(aminomethyl)-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physicochemical profile, synthetic pathways, and pharmaceutical relevance of 2-Amino-1-(2-chlorophenyl)ethanol.

Physicochemical Profile, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

This compound (CAS: 23496-56-2) represents a critical scaffold in the class of


-hydroxyphenethylamines. Distinguished by an ortho-chlorine substituent on the aromatic ring, this molecule serves as both a primary metabolite of established bronchodilators (e.g., Tulobuterol, Clorprenaline) and a versatile chiral building block. Its chemical behavior is defined by the steric and electronic influence of the ortho-halogen, which modulates the reactivity of the benzylic position and the basicity of the amine. This guide analyzes its properties, synthetic routes, and role in drug metabolism.[1][2]

Chemical Identity & Physicochemical Properties[3][4][5]

The molecule features a chiral center at the benzylic carbon, existing as (R)- and (S)-enantiomers. The ortho-chloro substitution introduces significant steric bulk compared to the unsubstituted analog, influencing both metabolic stability and receptor binding affinity.

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name This compound
CAS Number 23496-56-2 (Racemate)97590-54-0 ((R)-isomer)
Molecular Formula C

H

ClNO
Molecular Weight 171.62 g/mol
Physical State White to off-white solidLow-melting solid (often oil if impure)
Melting Point 63–65 °C
Boiling Point 108–112 °C @ 0.25 TorrHigh vacuum required for distillation
pKa (Base) ~9.2 (Amine)Typical for primary

-amino alcohols
LogP 0.82Moderate lipophilicity
H-Bond Donors 2 (NH

, OH)
H-Bond Acceptors 2

Synthetic Architectures

The synthesis of this compound generally follows three primary architectures, varying by the required enantiopurity and scale.

Method A: Aminolysis of Epoxides (Industrial Route)

The reaction of 2-chlorostyrene oxide with aqueous ammonia is the most direct route. However, this method suffers from poor selectivity, often yielding secondary and tertiary amine byproducts (dimers) due to the nucleophilicity of the product being higher than ammonia.

  • Optimization: Use of a large excess of ammonia (20–50 eq.) or high-pressure conditions suppresses oligomerization.

Method B: Reduction of -Functionalized Ketones (Laboratory Route)

A more controlled approach involves the reduction of 2-chloro-


-aminoacetophenone or its precursors (azides/nitro compounds).
  • Bromination: 2'-Chloroacetophenone

    
     2-Bromo-1-(2-chlorophenyl)ethanone.
    
  • Amination: Substitution with sodium azide or hexamethylenetetramine (Delepine reaction) to generate the primary amine.

  • Reduction: Sodium borohydride (NaBH

    
    ) reduction of the ketone to the alcohol.
    
Method C: Asymmetric Biocatalysis (Green Route)

For pharmaceutical applications requiring high enantiomeric excess (ee), enzymatic reduction using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) is preferred. This avoids the need for costly chiral resolution.[3]

Synthetic & Metabolic Pathway Diagram

SynthesisPathways Styrene 2-Chlorostyrene Epoxide 2-Chlorostyrene Oxide Styrene->Epoxide Epoxidation Target 2-Amino-1-(2-chlorophenyl) ethanol Epoxide->Target NH3 (aq) Aminolysis Ketone 2'-Chloroacetophenone AlphaBromo 2-Bromo-1-(2-chlorophenyl) ethanone Ketone->AlphaBromo Br2 or NBS AlphaBromo->Target 1. NaN3 2. NaBH4 / H2 Tulobuterol Tulobuterol (Drug) Tulobuterol->Target CYP450 N-Dealkylation (-tBu) Clorprenaline Clorprenaline (Drug) Clorprenaline->Target CYP450 N-Dealkylation (-iPr)

Figure 1: Synthetic pathways (left) and metabolic generation (right) of the target amino alcohol.

Chemical Reactivity & Derivatization[15]

The molecule possesses two nucleophilic centers: the primary amine (-NH


) and the secondary benzylic alcohol (-OH).
Selective N-Alkylation

The amine is the more nucleophilic site. In the presence of alkyl halides (e.g., isopropyl bromide, tert-butyl chloride), mono-alkylation yields pharmacologically active


-agonists.
  • Challenge: Over-alkylation is common.

  • Solution: Reductive amination using the corresponding ketone (e.g., acetone for isopropyl) and NaBH

    
    CN provides better control than direct alkylation.
    
Cyclization to Oxazolidinones

Reaction with phosgene or carbonyldiimidazole (CDI) cyclizes the 1,2-amino alcohol into a 5-substituted-2-oxazolidinone. This reaction is often used to protect the functional groups during complex synthesis or to determine enantiomeric purity via chiral HPLC.

Pharmaceutical Relevance

Metabolic Biomarker

This compound is the primary N-desalkyl metabolite of several


-adrenergic agonists, including:
  • Tulobuterol: Used for asthma (transdermal patches).

  • Clorprenaline: A bronchodilator. In pharmacokinetic (PK) studies, quantification of this metabolite helps assess the extent of hepatic metabolism (CYP450-mediated N-dealkylation).

The "Ortho-Chloro" Effect

The chlorine atom at the ortho position is not merely a lipophilic handle; it exerts a specific steric shielding effect.

  • Conformation: It forces the side chain out of the coplanar arrangement with the phenyl ring, influencing receptor docking.

  • Metabolic Stability: It blocks metabolic attack at the ortho positions of the ring, preventing the formation of certain phenolic metabolites common in non-chlorinated analogs (like phenylephrine).

Experimental Protocol: Synthesis via Delepine Reaction

A robust laboratory-scale method avoiding high-pressure ammonia.

Objective: Synthesis of racemic this compound HCl salt.

  • Bromination: Dissolve 2'-chloroacetophenone (15.4 g, 0.1 mol) in CHCl

    
     (50 mL). Add bromine (16.0 g, 0.1 mol) dropwise at 0°C. Stir for 2 hours. Wash with NaHCO
    
    
    
    , dry, and evaporate to yield the
    
    
    -bromo ketone.
  • Amination (Delepine): Dissolve the crude

    
    -bromo ketone in CHCl
    
    
    
    (100 mL). Add Hexamethylenetetramine (14.0 g, 0.1 mol). Stir at reflux for 4 hours. Filter the resulting quaternary salt precipitate.
  • Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (50 mL/20 mL) for 2 hours to cleave the hexamine adduct. Cool to precipitate ammonium chloride; filter.

  • Reduction: Neutralize the filtrate to pH 8. Add NaBH

    
     (1.5 eq) slowly at 0°C. Stir for 12 hours.
    
  • Isolation: Quench with dilute HCl. Extract impurities with ether. Basify the aqueous layer to pH >11 with NaOH. Extract the product into Ethyl Acetate (3x). Dry (MgSO

    
    ) and concentrate.
    
  • Salt Formation: Dissolve the oil in dry ethanol and add HCl gas/ether to precipitate the hydrochloride salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146781, this compound. Retrieved from [Link]

  • Kubo, S., et al. (1975). Metabolism of Tulobuterol. Drug Metabolism and Disposition.[1][2][4][5] (Established the N-dealkylation pathway).

Sources

Technical Monograph: (R)-2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Intermediate for


-Adrenergic Agonists 

Executive Summary & Chemical Identity

(R)-2-Amino-1-(2-chlorophenyl)ethanol (CAS: 97590-54-0) is a critical chiral building block in the synthesis of bronchodilators and


-adrenergic receptor agonists, most notably Tulobuterol . Its structural integrity—specifically the maintenance of the (R)-configuration at the benzylic position—is the defining quality attribute that dictates the potency of the final pharmaceutical active ingredient (API).

Unlike its racemic counterpart (CAS: 23496-56-2), the enantiopure (R)-isomer eliminates the need for late-stage chiral resolution, significantly reducing process mass intensity (PMI) in drug manufacturing. This guide details the physicochemical properties, validated asymmetric synthesis routes, and analytical controls required for its deployment in GMP environments.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification / Data
IUPAC Name (1R)-2-amino-1-(2-chlorophenyl)ethanol
CAS Number 97590-54-0 (R-isomer); 23496-56-2 (Racemate)
Molecular Formula C

H

ClNO
Molecular Weight 171.62 g/mol
Appearance White to off-white crystalline solid (often handled as HCl salt)
Melting Point 63–65 °C (Free base); >180 °C (HCl salt, decomp.)[1]
Solubility Soluble in methanol, ethanol, DMSO; Sparingly soluble in non-polar alkanes.
Chirality (R)-enantiomer (Benzylic alcohol center)
pKa ~8.9 (Amine), ~13.5 (Alcohol)

Strategic Synthesis & Process Chemistry

The synthesis of (R)-2-Amino-1-(2-chlorophenyl)ethanol presents a classic challenge in process chemistry: establishing the chiral center at the benzylic position while preserving the sensitive primary amine. Two dominant routes exist: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (ATH) (Chemical Catalysis).

Route A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: This route utilizes Ruthenium-based Noyori-Ikariya catalysts. The key advantage is the ability to reduce the


-amino ketone precursor directly as its hydrochloride salt. This avoids the instability issues associated with free-base 

-amino ketones, which are prone to self-condensation (dimerization to pyrazines).
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Hydrogen Source: Sodium Formate / Formic Acid (Azeotrope)

  • Selectivity: Typically >98% ee.[2][3]

Route B: Biocatalytic Reduction (KRED)

Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) catalyze the reduction of 1-(2-chlorophenyl)-2-aminoethanone.

  • Cofactor: NADPH (Regenerated via Glucose Dehydrogenase/Glucose).

  • Advantage: Near-perfect enantioselectivity (>99.9% ee) and operation at ambient temperature/pressure.

Synthesis Logic Diagram

The following diagram illustrates the retrosynthetic logic and the forward process flow for the ATH route.

Synthesispathway Precursor 2-Chloroacetophenone (Starting Material) Bromination Step 1: Bromination (Br2 / HBr) Precursor->Bromination BromoKetone 2-Bromo-1-(2-chlorophenyl)ethanone Bromination->BromoKetone Amination Step 2: Amination (Hexamethylenetetramine or NaN3 -> Red) BromoKetone->Amination AminoKetone 1-(2-chlorophenyl)-2-aminoethanone HCl (Unstable Intermediate Stabilized as Salt) Amination->AminoKetone ATH Step 3: Asymmetric Transfer Hydrogenation [RuCl(p-cymene)((R,R)-TsDPEN)] HCOONa/H2O, 40°C AminoKetone->ATH Dynamic Kinetic Resolution (DKR) environment Product (R)-2-Amino-1-(2-chlorophenyl)ethanol (Target Chiral Intermediate) ATH->Product >98% ee Drug Tulobuterol / Clorprenaline (API Synthesis) Product->Drug N-Alkylation

Figure 1: Synthetic pathway highlighting the Asymmetric Transfer Hydrogenation (ATH) route from 2-chloroacetophenone.[4][5]

Detailed Experimental Protocol

Method: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of


-Amino Ketone HCl.

Objective: To synthesize (R)-2-Amino-1-(2-chlorophenyl)ethanol with >98% ee and >90% isolated yield.

Reagents
  • Substrate: 1-(2-chlorophenyl)-2-aminoethanone hydrochloride (10.0 g, 48.5 mmol).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (154 mg, 0.5 mol%). Note: The (R,R)-ligand configuration yields the (R)-alcohol in this specific aryl ketone class.

  • Hydrogen Donor: Sodium formate (16.5 g) / Formic acid buffer.

  • Solvent: Dichloromethane (DCM) / Water biphasic system (1:1 v/v).

Step-by-Step Procedure
  • Catalyst Activation: In a Schlenk flask, dissolve the Ru-catalyst in degassed DCM (50 mL). Stir for 10 minutes under Argon.

  • Buffer Preparation: Prepare a 5M aqueous solution of Sodium Formate (16.5 g in 48 mL water). Adjust pH to 7.0–8.0 using minimal formic acid. Critical: pH control is vital. Too low (<5) inhibits the amine; too high (>9) destabilizes the substrate.

  • Reaction Initiation: Add the amino-ketone hydrochloride substrate to the aqueous buffer solution. It will dissolve fully.

  • Biphasic Mixing: Add the catalyst/DCM solution to the aqueous substrate solution. The reaction is biphasic.

  • Incubation: Vigorously stir the mixture at 30–40 °C for 12–16 hours. Monitor conversion via HPLC.

  • Work-up:

    • Separate the organic layer (contains catalyst).

    • Basify the aqueous layer (containing the product salt) to pH 10 using 2M NaOH.

    • Extract the free amino alcohol with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Isopropanol/Heptane to upgrade ee if necessary.

Self-Validating Check: The product should appear as a white solid. If the product is yellow/brown, oxidation of the amine has occurred (likely due to insufficient degassing or high pH exposure).

Analytical Characterization & Controls

To ensure the material meets pharmaceutical standards, specific analytical markers must be validated.

Chiral HPLC Method

Distinguishing the (R) enantiomer from the (S) enantiomer requires a polysaccharide-based chiral stationary phase.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is essential to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

  • Expected Retention: (R)-isomer typically elutes second on OD-H columns (verify with racemate standard).

Analytical Decision Workflow

QC_Workflow Sample Crude Product HNMR 1H NMR (DMSO-d6) Check Purity Sample->HNMR ChiralHPLC Chiral HPLC (Chiralcel OD-H) Sample->ChiralHPLC Decision EE > 98%? ChiralHPLC->Decision Release Release for API Synthesis Decision->Release Yes Reprocess Recrystallize (IPA/Heptane) Decision->Reprocess No Reprocess->ChiralHPLC

Figure 2: Quality Control decision tree for enantiomeric purity assessment.

Pharmaceutical Applications

(R)-2-Amino-1-(2-chlorophenyl)ethanol is the immediate precursor to Tulobuterol , a long-acting


-agonist used in transdermal patches for asthma.

Synthesis of Tulobuterol:

  • Starting Material: (R)-2-Amino-1-(2-chlorophenyl)ethanol.[6]

  • Reagent: tert-Butyl halide or acetone/reductive amination.

  • Transformation: The primary amine is alkylated to form the tert-butylamine secondary amine structure.

  • Significance: The (R)-configuration of the hydroxyl group is preserved during this alkylation, ensuring the final drug binds correctly to the adrenergic receptor.

Safety & Handling

  • Hazards: As a halogenated amino alcohol, the compound is irritating to eyes, skin, and the respiratory tract.

  • Storage: Store as the Hydrochloride salt whenever possible. The free base is hygroscopic and sensitive to CO

    
     (carbamate formation). Keep under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
    
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • BenchChem. (2024). 2-Amino-1-(2-chlorophenyl)ethanol Properties and Applications.Link

  • MDPI Biomolecules. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[4][5] (Discusses KRED reduction of chloro-acetophenones). Link

  • American Chemical Society (ACS). (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.Link

  • PubChem. (2024).[1] Compound Summary: this compound.[7][6][8][1]Link

  • Google Patents. (2016). Preparation of (R)-2-amino-1-phenylethanol derivatives via catalytic reduction.[9] (Analogous process chemistry). Link

Sources

Advanced Synthesis Guide: (S)-2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(S)-2-Amino-1-(2-chlorophenyl)ethanol (CAS: 121363-85-1 for HCl salt, generic racemic 23496-56-2) is a high-value chiral building block belonging to the class of


-amino alcohols.[1] It serves as the critical chiral scaffold for the synthesis of 

-adrenergic agonists, including Tulobuterol and Clorprenaline .[1]

The stereochemistry at the C1 position is pharmacologically decisive; for many adrenergic receptors, the (S)-configuration (often correlating to the (-)-isomer in this series) dictates binding affinity.[1] Consequently, non-stereoselective routes (e.g., racemic reduction followed by resolution) are economically obsolete due to a theoretical 50% yield cap.[1]

This guide details two self-validating, high-fidelity synthetic routes:

  • Biocatalytic Asymmetric Reduction : The "Green" standard, offering >99% ee and mild conditions.[1]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) : The scalable chemical standard, robust against substrate variability.[1]

Retrosynthetic Analysis

The most logical disconnection for (S)-2-Amino-1-(2-chlorophenyl)ethanol relies on the reduction of the corresponding


-amino ketone.[1] This precursor is unstable as a free base (prone to self-condensation to pyrazines) and is therefore handled as its hydrochloride salt.[1]

Retrosynthesis Figure 1: Retrosynthetic Strategy for (S)-2-Amino-1-(2-chlorophenyl)ethanol Target (S)-2-Amino-1-(2-chlorophenyl)ethanol (Chiral Target) Precursor1 2-Amino-1-(2-chlorophenyl)ethanone HCl (Stable Salt Precursor) Target->Precursor1 Asymmetric Reduction StartMat 2-Chlorophenacyl Bromide Precursor1->StartMat Delépine Reaction

Route A: Biocatalytic Asymmetric Reduction (Primary Recommendation)

This route utilizes an Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) to effect the stereoselective reduction of the ketone.[1] It requires a cofactor regeneration system (NADPH) to remain economically viable.[1]

Mechanism & Logic

Enzymes provide a chiral pocket that rigidly orients the prochiral ketone, ensuring hydride delivery exclusively to the Re-face (yielding the S-alcohol).[1] The use of Glucose Dehydrogenase (GDH) couples the reduction of the ketone to the oxidation of glucose, recycling the expensive NADP+ cofactor.[1]

Biocatalysis Figure 2: Coupled Enzymatic Cycle for NADPH Regeneration Substrate Amino Ketone Product (S)-Amino Alcohol Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration GDH GDH NADP->GDH NADPH->NADP Cofactor Use KRED KRED / ADH NADPH->KRED Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED->NADP GDH->NADPH

Detailed Protocol

Reagents:

  • Substrate: 2-Amino-1-(2-chlorophenyl)ethanone HCl (10 g, 48.5 mmol)

  • Enzyme: KRED-P1-B05 (Codexis or equivalent screening kit hit for S-selectivity)[1]

  • Cofactor Recycle: GDH-105 (200 U) + NADP+ (100 mg catalytic) + Glucose (1.5 eq)[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)[1]

Step-by-Step Workflow:

  • Buffer Prep : Prepare 200 mL of 0.1 M potassium phosphate buffer (pH 7.0). Degas with nitrogen for 15 mins to protect enzymes from oxidative stress.[1]

  • Substrate Solution : Dissolve glucose (13.1 g, 72.7 mmol) and NADP+ (100 mg) in the buffer.

  • Enzyme Addition : Add the KRED (200 mg) and GDH (100 mg) powders. Stir gently (do not vortex) to dissolve.

  • Reaction Initiation : Add the amino ketone HCl substrate.[1] Note: The pH will drop due to the HCl salt.[1] Maintain pH 7.0 automatically using a pH-stat with 1M NaOH.

  • Incubation : Stir at 30°C for 24 hours. Monitor consumption by HPLC.[1][2]

  • Workup :

    • Quench by adjusting pH to 11.0 with 4M NaOH (this deprotonates the amine, making it extractable).[1]

    • Extract 3x with Isopropyl Acetate (IPAc) or Ethyl Acetate.[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Crystallization : The free base is an oil/low-melting solid.[1] Convert to HCl salt by adding 1.1 eq of HCl in isopropanol.[1] Cool to 0°C to precipitate (S)-2-Amino-1-(2-chlorophenyl)ethanol HCl.

Validation Criteria:

  • Conversion : >98% by HPLC.

  • Enantiomeric Excess (ee) : >99.5% (Chiral HPLC).[1][3][4][5]

Route B: Asymmetric Transfer Hydrogenation (ATH)

For labs without biocatalysis capabilities, Ru-catalyzed ATH is the robust chemical alternative.[1] It utilizes the "Noyori-Ikariya" mode of action.[1]

Mechanism

The catalyst involves a Ruthenium center coordinated to a chiral diamine (e.g., TsDPEN).[1] The reaction proceeds via an outer-sphere mechanism where the hydride is transferred from the Ru-H species to the carbonyl carbon while the proton is transferred from the amine ligand to the carbonyl oxygen.[1] This concerted transfer avoids high-energy charged intermediates.[1]

Detailed Protocol

Reagents:

  • Substrate: 2-Amino-1-(2-chlorophenyl)ethanone HCl (10 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or DMF[1]

Step-by-Step Workflow:

  • Catalyst Activation : In a Schlenk flask, dissolve the Ru-catalyst (150 mg) in degassed DCM (50 mL).

  • Substrate Prep : In a separate vessel, neutralize the amino ketone HCl (10 g) with 1 eq of Triethylamine in DCM to release the free base in situ (or use the HCl salt directly if the catalyst tolerates it—Noyori catalysts often require the free amine substrate, so neutralization is safer).[1]

  • Reaction : Mix the substrate solution with the catalyst solution. Add the Formic Acid/TEA mixture (5 eq of formate).

  • Conditions : Stir at 25-30°C. Monitor CO₂ evolution (ensure venting).

  • Completion : Reaction typically finishes in 12-16 hours.[1]

  • Workup :

    • Dilute with water.[1] Basify to pH > 10.[1]

    • Extract with DCM.[1]

    • Wash with saturated NaHCO₃ to remove excess formic acid.[1]

  • Purification : Recrystallize the HCl salt from Ethanol/Ether.

Preparation of Precursor (2-Amino-1-(2-chlorophenyl)ethanone)

Since the starting material is unstable, it is best synthesized fresh via the Delépine Reaction .[1]

Protocol:

  • Bromination : React 2'-chloroacetophenone with Bromine (in DCM/Acetic acid) to yield 2-bromo-1-(2-chlorophenyl)ethanone.[1]

  • Hexamine Addition : Treat the bromide with Hexamethylenetetramine (HMTA) in Chloroform. The quaternary salt precipitates.[1]

  • Hydrolysis : Reflux the quaternary salt in Ethanol/Conc. HCl.

  • Isolation : Cool to crystallize 2-Amino-1-(2-chlorophenyl)ethanone Hydrochloride directly.

Analytical Quality Control

Data must be validated against the following specifications.

ParameterSpecificationMethod
Appearance White to off-white crystalline solid (HCl salt)Visual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water/TFA gradient
Chiral Purity (ee) > 99.0%Chiralcel OD-H, Hexane/IPA/DEA (90:10:0.[1]1)
1H NMR Consistent with structure400 MHz, DMSO-d6
Water Content < 0.5%Karl Fischer

Chiral HPLC Conditions:

  • Column : Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]

  • Flow Rate : 1.0 mL/min[1]

  • Detection : UV @ 220 nm[1]

  • Retention Times : (R)-isomer ~8 min; (S)-isomer ~12 min (Verify with racemic standard).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low ee (<90%) Racemization of product or wrong catalyst isomerCheck reaction temperature (keep <30°C).[1] Verify catalyst is (S,S)-TsDPEN for (S)-alcohol (or (R,R) depending on specific Ru-complex priority rules—always test small scale first).
Incomplete Conversion Enzyme inhibition or Catalyst poisoningBio : Check pH drift.[1] Chem : Ensure O₂ exclusion; remove bromide traces from precursor synthesis.
Pyrazine Impurity Dimerization of amino ketoneKeep amino ketone as HCl salt until the exact moment of reaction.[1] Do not store as free base.

References

  • Biocatalytic Reduction : Shang, Y. P., et al. (2017).[1][5] "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase." Applied Biochemistry and Biotechnology. (Demonstrates KRED efficiency on similar chloro-acetophenones). [1]

  • Transfer Hydrogenation : Hayes, A. M., et al. (2005).[1][4] "A review of the synthesis of chiral amino alcohols via asymmetric transfer hydrogenation." Chemical Reviews.

  • Precursor Synthesis : Bretschneider, H., et al. (1973).[1] "Syntheses of beta-adrenergic blocking agents." Monatshefte für Chemie. (Classic Delépine protocol).[1]

  • Analytical Data : PubChem Compound Summary for 2-Amino-1-(2-chlorophenyl)ethanol. [1]

Sources

Technical Monograph: 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the dual nature of 2-Amino-1-(2-chlorophenyl)ethanol : first as a critical chiral pharmacophore in the synthesis of beta-adrenergic agonists (like Clorprenaline and Tulobuterol), and second as a bioactive norepinephrine analogue with specific interactions in adrenergic signaling.

Role: Chiral Adrenergic Scaffold & Biocatalytic Substrate CAS: 23496-56-2 (Racemic) | Molecular Formula: C₈H₁₀ClNO[1]

Executive Summary

This compound is a primary amine phenylethanolamine derivative. In drug development, it serves as the core "warhead" for Category B2 Adrenergic Agonists . Its mechanism of action is defined by two distinct phases:

  • Pharmacological MoA: It acts as a lipophilic, metabolically stable analogue of norepinephrine. The ortho-chloro substitution sterically hinders Catechol-O-Methyltransferase (COMT) degradation, extending the half-life of derived therapeutics.

  • Biocatalytic MoA: As a substrate, it undergoes asymmetric reduction via Ketoreductases (KREDs), a mechanism critical for establishing the (R)-configuration required for high-affinity receptor binding.

Part 1: Pharmacological Mechanism of Action

Structure-Activity Relationship (SAR)

The molecule functions as a sympathomimetic scaffold . Its interaction with the Beta-2 Adrenergic Receptor (β2-AR) is governed by the "Easson-Stedman Hypothesis," which dictates that the hydroxyl group on the beta-carbon must be in the (R)-configuration to engage the receptor's serine residues.

  • The 2-Chloro Substitution: Unlike norepinephrine (which has a 3,4-dihydroxy ring), the 2-chlorophenyl ring increases lipophilicity (LogP ~0.8), facilitating Blood-Brain Barrier (BBB) penetration. Crucially, it prevents methylation by COMT, which typically deactivates catecholamines rapidly.

  • The Primary Amine: While the primary amine (as seen in this molecule) binds to both

    
     and 
    
    
    
    receptors, it lacks the selectivity of its derivatives. Drug development typically involves
    
    
    -alkylation (e.g., adding an isopropyl group to form Clorprenaline ) to shift selectivity toward
    
    
    receptors for bronchodilation.
Signal Transduction Pathway

When incorporated into a therapeutic (or as a metabolite), the moiety activates the Gs-protein coupled receptor cascade.

Mechanism Flow:

  • Ligand Binding: The (R)-hydroxyl group hydrogen bonds with Ser-113 and Ser-117 in the transmembrane domain of β2-AR.

  • G-Protein Activation: Conformational change causes the exchange of GDP for GTP on the G

    
    s subunit.
    
  • cAMP Surge: G

    
    s activates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).
    
  • Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation (Bronchodilation).

Visualization: Adrenergic Signaling Cascade

The following diagram illustrates the pathway activated by this pharmacophore.

AdrenergicPath Ligand This compound (Scaffold/Metabolite) Receptor Beta-2 Adrenergic Receptor (Transmembrane) Ligand->Receptor Binding (H-bond at Ser113) Gs Gs Protein (Activation) Receptor->Gs GDP/GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Phosphorylation Cascade

Figure 1: The Gs-coupled signaling pathway activated by this compound derivatives.[2]

Part 2: Biocatalytic Synthesis Mechanism

For researchers, the "Action" often refers to the enzymatic synthesis of this compound, as the chiral purity is non-negotiable for safety (the (S)-enantiomer can be inactive or toxic).

Enzymatic Hydride Transfer

The synthesis utilizes Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) to reduce the prochiral ketone, 2-amino-1-(2-chlorophenyl)ethanone.

  • Cofactor: NADPH acts as the hydride donor.

  • Stereoselectivity: The enzyme's active site coordinates the ketone via a Zinc ion or catalytic triad (Ser-Tyr-Lys), presenting the Si-face or Re-face for hydride attack. This produces the (R)-alcohol with >99% enantiomeric excess (ee).[3]

Reaction Stoichiometry:



Comparative Synthesis Data

The following table contrasts the enzymatic route against chemical reduction.

ParameterEnzymatic Reduction (KRED)Chemical Reduction (NaBH₄)
Enantiomeric Excess (ee) > 99% (R-isomer)0% (Racemic 50:50)
Yield 85 - 95%90 - 98%
Reaction Conditions Aqueous Buffer (pH 7.0), 30°COrganic Solvent (MeOH), 0°C
Purification Load Low (Specific)High (Requires Chiral Resolution)
Cofactor Regeneration Required (Glucose Dehydrogenase)N/A

Part 3: Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-2-Amino-1-(2-chlorophenyl)ethanol

Objective: To synthesize the chiral intermediate with high enantiopurity.

Reagents:

  • Substrate: 2-Amino-1-(2-chlorophenyl)ethanone HCl (50 mM)

  • Enzyme: KRED-101 (Codexis or equivalent screening kit)

  • Cofactor Recycle: NADP+ (1 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

  • Preparation: Dissolve substrate in DMSO (5% v/v final concentration) to improve solubility.

  • Initiation: Add the substrate solution to the buffer containing NADP+, Glucose, and GDH.

  • Catalysis: Add KRED enzyme (5-10 mg/mL). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Quenching: Stop reaction by adding equal volume of Ethyl Acetate (EtOAc).

  • Extraction: Centrifuge to separate phases. Extract the organic layer containing the chiral alcohol.

  • Validation: Dry over MgSO₄ and analyze via Chiral HPLC.

Protocol B: Analytical Validation (Chiral HPLC)

Objective: To determine the enantiomeric excess (ee) of the synthesized product.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the chlorophenyl chromophore).

  • Expected Retention:

    • (S)-Isomer: ~12.5 min

    • (R)-Isomer: ~14.2 min (Target)

Part 4: Synthesis & Recycling Workflow

The following diagram details the self-sustaining cofactor recycling system required for the biocatalytic production of the target molecule.

Biocatalysis cluster_cycle Cofactor Regeneration Cycle Substrate Substrate: Amino-chlorophenyl-ethanone KRED Enzyme: KRED (Reduction) Substrate->KRED Product Product: (R)-2-Amino-1-(2-chlorophenyl)ethanol NADPH NADPH NADPH->KRED Hydride Transfer NADP NADP+ GDH Enzyme: GDH (Recycling) NADP->GDH KRED->Product KRED->NADP GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 2: Coupled enzymatic cycle for the asymmetric synthesis of the target amino alcohol.

References

  • PubChem. (2024).[2][4][5] this compound Compound Summary. National Library of Medicine. [Link][2]

  • MDPI. (2024). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Pharmaceuticals.[Link]

  • National Institutes of Health (NIH). (2024). Beta-Adrenergic Agonists: Mechanism of Action.[6][Link]

Sources

Technical Monograph: Synthesis and Pharmacological Profiling of 2-Amino-1-(2-chlorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1-(2-chlorophenyl)ethanol scaffold represents a privileged structural motif in medicinal chemistry, serving as the pharmacophore for non-catecholamine


-adrenergic agonists such as Clorprenaline . Unlike their catechol counterparts, the inclusion of an ortho-chlorine substituent on the phenyl ring confers significant metabolic stability against Catechol-O-Methyltransferase (COMT), prolonging half-life while maintaining receptor affinity.

This technical guide details the synthesis, derivatization, and pharmacological activity of this scaffold.[1] It prioritizes two synthetic pathways: the Henry Reaction (Nitroaldol) for constructing the core skeleton and Epoxide Aminolysis for generating diverse N-substituted libraries.

Structural Significance & Mechanism of Action

The "Ortho-Chloro" Effect

The biological efficacy of this scaffold hinges on the 2-chlorophenyl moiety. In standard adrenergic agonists (e.g., epinephrine), the 3,4-dihydroxy substitution is essential for receptor binding but makes the molecule a rapid substrate for COMT.

  • Metabolic Shielding: The 2-Cl substituent provides steric bulk that hinders enzymatic degradation without abolishing the

    
    -
    
    
    
    stacking interactions required for the receptor's active site.
  • Lipophilicity: The halogen substitution increases

    
    , enhancing blood-brain barrier (BBB) penetration compared to hydroxylated analogs, which explains the central nervous system (CNS) side effects (e.g., antitussive properties) seen in Clorprenaline.
    
Signaling Pathway Visualization

The following diagram illustrates the mechanism of action where the derivative binds to the


-Adrenergic receptor, triggering the Gs-protein cascade.

G Ligand 2-Cl-Derivative (Agonist) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Activation) Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Phosphorylation Cascade

Figure 1: Signal transduction pathway for this compound derivatives acting as


-agonists.

Strategic Synthesis Protocols

We present two distinct routes. Route A is preferred for bulk synthesis of the primary amine core. Route B is optimized for parallel medicinal chemistry (SAR exploration).

Comparative Workflow

Synthesis Start 2-Chlorobenzaldehyde Nitro Nitromethane (Henry Reaction) Start->Nitro Route A Epox Corey-Chaykovsky (Sulfonium Ylide) Start->Epox Route B NitroAldol Nitroaldol Intermediate Nitro->NitroAldol Reduction Reductive Hydrogenation (LiAlH4 or H2/Pd) NitroAldol->Reduction Product This compound Derivatives Reduction->Product Epoxide 2-Chlorostyrene Oxide Epox->Epoxide Aminolysis Amine Ring Opening (R-NH2) Epoxide->Aminolysis Aminolysis->Product

Figure 2: Synthetic divergence for scaffold generation.

Detailed Protocol: Route A (Henry Reaction)

This route is robust and avoids the use of unstable epoxides, making it safer for scale-up.

Step 1: Nitroaldol Condensation

  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), NaOH (catalytic, 0.1 eq), Methanol.

  • Procedure:

    • Dissolve 2-chlorobenzaldehyde in methanol at 0°C.

    • Add nitromethane followed by dropwise addition of aqueous NaOH.

    • Stir at 10°C for 4 hours. Critical: Do not exceed 15°C to prevent dehydration to the nitrostyrene.

    • Quench with dilute acetic acid. Extract with EtOAc.

  • Checkpoint:

    
    H NMR should show a multiplet at 
    
    
    
    5.4-5.6 ppm (CH-OH) and distinct ABX pattern for the
    
    
    protons.

Step 2: Reduction to Amino Alcohol

  • Reagents:

    
     (3.0 eq), Dry THF.
    
  • Procedure:

    • Prepare a suspension of

      
       in anhydrous THF under Argon.
      
    • Add the nitroaldol intermediate (dissolved in THF) dropwise at reflux.

    • Reflux for 6 hours.

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially.
    • Filter the white precipitate and concentrate the filtrate.

Detailed Protocol: Route B (Epoxide Opening for SAR)

Best for generating N-substituted analogs (e.g., isopropyl, t-butyl derivatives).

  • Reagents: 2-Chlorostyrene oxide (1.0 eq), Isopropylamine (3.0 eq), Ethanol.

  • Procedure:

    • Dissolve epoxide in absolute ethanol.

    • Add excess amine (to prevent dimerization).

    • Heat in a sealed tube at 60°C for 12 hours.

    • Evaporate solvent; recrystallize from HCl/Ether to obtain the hydrochloride salt.

Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinity (


) and bronchodilator potency (

) of various derivatives, highlighting the importance of the 2-Cl position.
CompoundR1 (Aryl Sub)R2 (Amine Sub)Ki (β2) [nM]EC50 (Relaxation) [nM]Notes
Scaffold 2-ClH>10,000N/AInactive precursor
Clorprenaline 2-Cl Isopropyl 240 150 Balanced potency/stability
Analog A4-ClIsopropyl850600Lower potency (steric mismatch)
Analog B2-Clt-Butyl11095Higher potency, lipophilic
Analog CHIsopropyl1,200900Rapid metabolism (COMT)

Data aggregated from pharmacological profiles of phenylethanolamine classes [1, 2].

Troubleshooting & Optimization

Common Failure Modes
  • Dehydration (Route A): If the Henry reaction temperature exceeds 20°C, the product eliminates water to form 2-chloro-

    
    -nitrostyrene  (yellow solid).
    
    • Correction: Maintain strict temperature control (0-10°C).

  • Over-alkylation (Route B): The product secondary amine is more nucleophilic than the primary amine starting material, leading to bis-alkylation.

    • Correction: Use a large excess (3-5 eq) of the volatile amine (isopropylamine) or use a bulky protecting group.

Analytical Validation
  • HPLC: Use a C18 column with a phosphate buffer/acetonitrile gradient. The 2-Cl derivatives typically elute later than unsubstituted analogs due to higher lipophilicity.

  • Chirality: The biological activity resides primarily in the (R)-enantiomer . For asymmetric synthesis, replace the standard reduction in Route A with a Biocatalytic Reduction using KREDs (Ketoreductases) or asymmetric transfer hydrogenation (Noyori catalyst) [3].

References

  • PubChem. (n.d.).[2] this compound | C8H10ClNO.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Wikipedia. (n.d.). Clorprenaline.[3][4] Retrieved October 26, 2023, from [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules. Retrieved October 26, 2023, from [Link]

  • ScienceDirect. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: 2-Amino-1-(2-chlorophenyl)ethanol – Pharmaceutical Synthesis & Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2-chlorophenyl)ethanol (CAS: 14121-68-7) is a critical chiral scaffold in the synthesis of


-adrenergic agonists, most notably Tulobuterol .[1] Its structural uniqueness lies in the ortho-chlorine substitution on the phenyl ring, which introduces significant steric bulk and influences the binding affinity of the final pharmaceutical active ingredient (API).

This guide addresses the transition from traditional stoichiometric reductions to modern biocatalytic and asymmetric transfer hydrogenation (ATH) methods. It provides a blueprint for researchers to synthesize, purify, and validate this intermediate with high enantiomeric excess (


), ensuring compliance with current ICH guidelines for chiral drugs.

Part 1: Strategic Chemical Profile

Structural Significance

The molecule features a 1,2-amino alcohol motif with a chiral center at the benzylic position (


).
  • Molecular Formula:

    
    
    
  • Molecular Weight: 171.62 g/mol

  • Key Reactivity: The primary amine is a nucleophile ready for N-alkylation (e.g., with tert-butyl halides to form Tulobuterol), while the secondary alcohol acts as a hydrogen bond donor/acceptor in receptor binding.

Downstream Pharmaceutical Applications

While Tulobuterol is the primary downstream API, this intermediate serves as a divergent scaffold for various sympathomimetic agents.

Retrosynthesis Tulobuterol TARGET: Tulobuterol (Bronchodilator) Intermediate CORE INTERMEDIATE: This compound Intermediate->Tulobuterol  N-alkylation (t-Butyl halide) Precursor1 Precursor A: 2-Chloro-alpha-aminoacetophenone Precursor1->Intermediate  Asymmetric Reduction Precursor2 Precursor B: 2-Chlorobenzaldehyde (Henry Reaction) Precursor2->Intermediate  Nitroaldol + Reduction

Figure 1: Retrosynthetic position of this compound in drug development.

Part 2: Advanced Synthetic Routes

Route A: Biocatalytic Asymmetric Reduction (Recommended)

Why this method? Traditional hydride reductions (e.g.,


) yield racemates requiring costly resolution. Biocatalysis using Ketoreductases (KREDs) or whole-cell systems (e.g., Lactobacillus curvatus) offers theoretical 100% yield with 

.
Mechanism

The reaction utilizes an NADPH-dependent oxidoreductase to transfer a hydride to the re- or si-face of the ketone.

Biocatalysis Substrate Substrate: 1-(2-chlorophenyl)- 2-aminoethanone Enzyme Enzyme: KRED / ADH Substrate->Enzyme Binding Product Product: (S)-2-Amino-1- (2-chlorophenyl)ethanol Enzyme->Product Reduction Cofactor NADPH u2192 NADP+ Cofactor->Enzyme Hydride Source Recycle Cofactor Recycling (Glucose/GDH) Recycle->Cofactor Regeneration

Figure 2: Biocatalytic cycle coupled with cofactor regeneration for enantiopure synthesis.

Route B: The Henry Reaction (Nitroaldol)

Why this method? It builds the carbon skeleton from cheaper starting materials (2-chlorobenzaldehyde) if the amino-ketone is unavailable.

  • Condensation: 2-Chlorobenzaldehyde + Nitromethane

    
     Nitroalkene.
    
  • Reduction: Simultaneous reduction of the alkene and nitro group (e.g.,

    
     or 
    
    
    
    /Raney Ni) yields the amino alcohol.
    • Critique: This route is often less stereoselective and involves hazardous high-pressure hydrogenation.

Part 3: Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-2-Amino-1-(2-chlorophenyl)ethanol

Target: High enantiopurity for pharmaceutical screening.

Materials:

  • Substrate: 1-(2-chlorophenyl)-2-aminoethanone HCl (10 mM final conc.)

  • Biocatalyst: Recombinant KRED (e.g., from Hansenula polymorpha or commercial kit) or lyophilized Lactobacillus curvatus cells.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Cofactor: NADPH (0.5 mM) + Glucose Dehydrogenase (GDH) for recycling.

Step-by-Step Workflow:

  • Buffer Prep: Degas 100 mM phosphate buffer (pH 7.0) with nitrogen for 15 mins to protect oxidation-sensitive enzymes.

  • Reaction Assembly: In a reaction vessel, dissolve glucose (1.5 eq) and the amino-ketone substrate.

  • Initiation: Add the cofactor mix (NADP+) and the enzyme (KRED + GDH).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Process Control: Monitor pH; shifts below 6.5 can denature the enzyme. Add dilute NaOH if necessary.

  • Quench & Extraction: Stop reaction by adding equal volume Ethyl Acetate (EtOAc). Centrifuge to break emulsion.

  • Purification: Separate organic layer, dry over

    
    , and concentrate in vacuo. Recrystallize from Isopropanol/Hexane if needed.
    
Protocol 2: Quality Control via HPLC

Validation of Purity and Chirality.

ParameterCondition
Column Chiralcel OD-H or AD-H (250 x 4.6 mm, 5µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 mL/min
Detection UV @ 220 nm (Absorption max of chlorophenyl ring)
Temperature 25°C
Retention Times (R)-isomer: ~12 min; (S)-isomer: ~15 min (Verify with standards)

Part 4: Process Optimization & Troubleshooting

Managing the "Ortho" Effect

The chlorine atom at the ortho position creates steric hindrance.

  • Issue: Slower reaction rates compared to unsubstituted analogs.

  • Solution: In chemical reduction, increase temperature slightly (to 35°C). In biocatalysis, screen enzymes specifically engineered for bulky substrates (e.g., those evolved for o-chloroacetophenone).

Impurity Profile
ImpurityOriginRemediation
Des-chloro analog Hydrogenolysis of C-Cl bond during catalytic hydrogenation (

).
Use Pt/C or Raney Nickel instead of Palladium; avoid high pressure.
Dimer Condensation of amine with unreacted ketone.Maintain dilute conditions; ensure complete reduction.
Over-reduction Reduction of phenyl ring.[2]Strictly control reaction time and catalyst loading.

Part 5: Safety & Handling

  • Hazards: The free base is a skin and eye irritant.[3] The HCl salt is hygroscopic.

  • Genotoxicity: Amino-alcohols can be precursors to aziridines if activated. Ensure no sulfonyl chlorides are present in the same hood to prevent accidental formation of alkylating agents.

  • Storage: Store under inert atmosphere (Argon) at 2-8°C.

References

  • Biocatalytic Reduction Strategy Sahin, E., & Dertli, E. (2019).[2] Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation.[2] 3rd International Conference on Advanced Engineering Technologies.

  • Asymmetric Transfer Hydrogenation (Ruthenium Catalysis) Choudhury, A. R., et al. (2024).[4] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Omega.

  • Tulobuterol Synthesis Context Patent CN110590569A. Method for synthesizing tulobuterol. (2019).

  • Analytical Methods (HPLC) BenchChem Technical Guide. Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride (Analogous Method). (Note: General method adapted for specific chlorophenyl analog based on standard chiral separation principles).

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the asymmetric synthesis of 2-Amino-1-(2-chlorophenyl)ethanol , a critical chiral pharmacophore found in metabolic disease therapeutics (e.g., Arhalofenate intermediates) and


-adrenergic agonists.[1] The ortho-chloro substituent on the aromatic ring introduces significant steric bulk, making stereocontrol challenging compared to simple acetophenone derivatives.

We present two validated protocols for the asymmetric reduction of the precursor 2-chloro-1-(2-chlorophenyl)ethanone (also known as 2,2'-dichloroacetophenone). The resulting chiral chlorohydrin is subsequently converted to the target amino alcohol via an epoxide intermediate.

  • Protocol A (Biocatalytic): Utilizes Ketoreductases (KREDs) with cofactor recycling.[2] Best for high enantiomeric excess (>99% ee) and ambient conditions.

  • Protocol B (Chemocatalytic): Utilizes Noyori Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN complexes. Best for scalability and solubility-limited substrates.[1]

Strategic Pathway Analysis

The direct asymmetric reduction of the


-amino ketone is often plagued by catalyst poisoning (due to the free amine) or substrate instability. Therefore, the Chlorohydrin Route  is the industry standard for reliability and yield.

SynthesisStrategy cluster_0 Step 1: Asymmetric Reduction Start 2-Chloro-1-(2-chlorophenyl)ethanone (Achiral Precursor) Bio Route A: Biocatalysis (KRED + NADPH) Start->Bio Green Chem Chem Route B: Ru-ATH (Ru-TsDPEN + HCOOH) Start->Chem Scalable Inter Chiral Chlorohydrin (>98% ee) Bio->Inter >99% ee Chem->Inter >95% ee Epox Chiral Epoxide (In situ) Inter->Epox NaOH/Base Target This compound (Target API Intermediate) Epox->Target NH3 / Aminolysis

Figure 1: Strategic workflow comparing biocatalytic and chemocatalytic routes for the synthesis of the target amino alcohol.

Protocol A: Biocatalytic Reduction (KRED)

Objective: Synthesis of (R)-2-chloro-1-(2-chlorophenyl)ethanol using an engineered Ketoreductase (KRED). Mechanism: KREDs transfer a hydride from NADPH to the carbonyl carbon. The NADPH is regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.

Materials
  • Substrate: 2-Chloro-1-(2-chlorophenyl)ethanone (Solid, >98% purity).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) or recombinant Lactobacillus/Scheffersomyces KREDs [1].

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.

  • Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.0.

  • Co-substrate: D-Glucose.[1]

Experimental Procedure
  • Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO

    
     (stabilizer).
    
  • Substrate Solution: Dissolve 500 mg of 2-chloro-1-(2-chlorophenyl)ethanone in 2.5 mL DMSO (5% v/v final concentration). Note: If substrate crashes out, use IPA as cosolvent up to 10%.[1]

  • Reaction Mix: To a jacketed glass reactor (25°C), add:

    • 40 mL Buffer.

    • 600 mg D-Glucose (1.2 eq).[1]

    • 5 mg NADP+ (Catalytic quantity).

    • 10 mg GDH (approx 50 U).

    • 20-50 mg KRED lyophilized powder.[1]

  • Initiation: Add the substrate solution dropwise.

  • Monitoring: Stir at 250 rpm. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Completion: Monitor by HPLC (See Section 4). Reaction typically completes in 6-12 hours.[1]

  • Workup: Extract 3x with Ethyl Acetate (EtOAc). Dry organic layer over Na

    
    SO
    
    
    
    and concentrate.

Biocatalysis cluster_cycle Coupled Enzymatic Cycle Substrate Chloroketone Product Chiral Chlorohydrin Substrate->Product Reduction KRED KRED KRED->Product Catalysis NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer GDH GDH GDH->NADPH Catalysis Glucose Glucose Gluconate Gluconic Acid Glucose->Gluconate Oxidation

Figure 2: The coupled enzymatic cycle showing cofactor regeneration (GDH/Glucose) driving the KRED-mediated reduction.[1][3]

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Scalable chemical synthesis using a Ruthenium-Arene-Diamine catalyst.[1] Mechanism: Metal-ligand bifunctional catalysis where the amine proton of the ligand and the hydride on Ru are transferred simultaneously to the ketone [2].

Materials
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (for (S)-alcohol typically, or (S,S)-catalyst for (R)-alcohol—Screening required due to ortho-chloro steric effects).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix).

  • Solvent: Dichloromethane (DCM) or Methanol.

Experimental Procedure
  • Catalyst Loading: In a Schlenk flask under Argon, dissolve the substrate (1.0 g, 5.3 mmol) in 10 mL dry DCM.

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (17 mg, 0.5 mol%).

  • H-Source Addition: Add 2.0 mL of HCOOH/Et

    
    N mixture (5:2 molar ratio) dropwise.
    
  • Reaction: Stir at 30°C. The evolution of CO

    
     gas indicates reaction progress.
    
    • Critical Control: Do not seal the vessel tightly; allow CO

      
       to vent through a bubbler.
      
  • Quench: After 12-24 hours (check TLC/HPLC), dilute with water (20 mL).

  • Workup: Separate organic layer, wash with sat. NaHCO

    
     (to remove residual formic acid), brine, and dry over Na
    
    
    
    SO
    
    
    .

Troubleshooting ATH:

  • Low Conversion: The ortho-chloro group hampers coordination.[1] Increase catalyst loading to 1 mol% or switch solvent to Methanol (faster kinetics but potentially lower ee).

  • Low ee: Lower the temperature to 0°C and extend reaction time [3].

Downstream: Amination to Target

Objective: Convert the chiral chlorohydrin to this compound. Note: Direct displacement of the secondary chloride is difficult. The reaction proceeds via an epoxide intermediate.

Procedure
  • Epoxidation: Dissolve the chiral chlorohydrin (from Protocol A or B) in MeOH/THF (1:1).

  • Base Treatment: Add NaOH (2.0 eq, 5M aq solution) at 0°C. Stir for 1 hour.

    • Checkpoint: TLC should show disappearance of chlorohydrin and formation of a less polar epoxide spot.

  • Aminolysis: Add aqueous Ammonium Hydroxide (NH

    
    OH, 28%, 10 eq) directly to the reaction mixture.
    
    • Safety: Use a pressure vessel if heating is required. Usually, stirring at RT overnight is sufficient for the epoxide opening.

  • Isolation: Evaporate volatiles. Extract the residue with EtOAc.[4] The product is an amino alcohol; it may require acidification/extraction/basification cycles to purify from non-basic impurities.

  • Salt Formation: To store, convert to the Hydrochloride salt by adding HCl in dioxane.

Analytical Controls & Data

Table 1: Comparison of Methodologies

FeatureBiocatalysis (Protocol A)Noyori ATH (Protocol B)
Enantioselectivity (ee) > 99% (Excellent)90 - 97% (Good)
Substrate Loading 50 - 100 g/L100 - 200 g/L
Catalyst Cost Moderate (Recyclable if immobilized)High (Ru metal)
Reaction Time 6 - 12 Hours12 - 24 Hours
Sensitivity Sensitive to pH and TempSensitive to O

during setup
Scalability Linear scale-up (requires pH stat)Good (requires venting)

HPLC Method for ee Determination:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Retention Times: (S)-enantiomer typically elutes before (R)-enantiomer on OD-H, but standards must be injected for confirmation.

References

  • Shang, Y. P., et al. (2017).[5] "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045." Applied Biochemistry and Biotechnology. Link

  • Noyori, R., & Hashiguchi, S. (1997).[6] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

  • Hayes, A. M., et al. (2005). "A Study of the Rhodium- and Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Functionalized Aromatic Ketones." Journal of the American Chemical Society.[6][7] Link

  • BenchChem Application Note. (2025). "Biocatalytic Reduction of 4'-Chloroacetophenone to (S)-1-(4-Chlorophenyl)ethanol." BenchChem Protocols. Link

Disclaimer: This document is for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: High-Fidelity Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the high-purity synthesis of 2-Amino-1-(2-chlorophenyl)ethanol starting from 1-(2-chlorophenyl)ethanone (o-chloroacetophenone).

Executive Summary

The target molecule, This compound , is a critical


-amino alcohol scaffold found in various adrenergic agents and CNS-active pharmaceutical intermediates (e.g., precursors to Clobenzorex or Arpropidine derivatives).

While direct amination of


-halo ketones is possible, it frequently suffers from dimerization (pyrazine formation) and low yields. This guide presents a robust three-stage protocol  favored for its regioselectivity and preservation of the aryl-chloride moiety:
  • Regioselective

    
    -Bromination:  Utilizing an oxidative copper-catalyzed system to avoid handling elemental bromine.
    
  • Nucleophilic Substitution: Clean displacement with sodium azide.

  • Chemo-selective Reduction: A stepwise reduction strategy (Ketone

    
     Alcohol; Azide 
    
    
    
    Amine) to prevent reductive dehalogenation of the aromatic ring.

Critical Safety Directives (HSE)

DANGER: LACHRYMATOR HAZARD The starting material, 1-(2-chlorophenyl)ethanone , and the intermediate


-bromo ketone  are potent lachrymators (tear gas agents).
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended during weighing and transfer.

  • Decontamination: Have a solution of 10% sodium bisulfite and ethanol ready to neutralize spills of the bromoketone.

  • Azide Safety: Sodium azide (

    
    ) is acutely toxic and can form explosive metal azides. Do not use metal spatulas. Quench all azide waste with excess sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.
    

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the amine functionality while avoiding the formation of regioisomers or removing the chlorine atom on the aromatic ring.

SynthesisPathway Start 1-(2-chlorophenyl)ethanone (Start) Inter1 2-bromo-1-(2-chlorophenyl)ethanone (Intermediate A) Start->Inter1 Step 1: Oxidative Bromination (HBr, Cu(NO3)2, O2) Inter2 2-azido-1-(2-chlorophenyl)ethanone (Intermediate B) Inter1->Inter2 Step 2: Azidation (NaN3, DMF) Inter3 2-azido-1-(2-chlorophenyl)ethanol (Intermediate C) Inter2->Inter3 Step 3a: Carbonyl Reduction (NaBH4) Target This compound (Target) Inter3->Target Step 3b: Staudinger Reduction (PPh3, H2O)

Figure 1: Stepwise synthetic pathway ensuring preservation of the Ar-Cl bond.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(2-chlorophenyl)ethanone

Rationale: Traditional bromination with


 is hazardous and difficult to control (poly-bromination). This oxidative protocol uses HBr generated in situ or controlled, providing high regioselectivity.

Reagents:

  • 1-(2-chlorophenyl)ethanone (10 mmol, 1.54 g)

  • 
     (0.5 mmol, 5 mol% catalyst)
    
  • Hydrobromic acid (48% aq., 12 mmol)

  • Solvent: Acetonitrile or Ethyl Acetate

Protocol:

  • Charge a round-bottom flask with 1-(2-chlorophenyl)ethanone and the copper catalyst.

  • Add solvent (20 mL) and heat to 60°C under an air or oxygen balloon (oxidative regeneration of Cu).

  • Add HBr solution dropwise over 30 minutes.

  • Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (

    
    ) will disappear, replaced by the bromo-ketone (
    
    
    
    ).
  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

  • Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Concentrate in vacuo.

    • Note: The product is a potent lachrymator. Handle the residue with extreme care.[2][3][4][5]

    • Yield Expectation: 85-95% (Yellow oil or low-melting solid).

Step 2: Synthesis of 2-azido-1-(2-chlorophenyl)ethanone

Rationale: Azide displacement is faster and cleaner than the Delépine (hexamine) route for this specific substrate.

Reagents:

  • Crude Bromo-ketone (from Step 1)

  • Sodium Azide (

    
    ) (1.2 equivalents)
    
  • Solvent: Acetone/Water (3:1) or DMF (if anhydrous conditions preferred)

Protocol:

  • Dissolve the bromo-ketone in Acetone (15 mL).

  • Dissolve

    
     in minimal water (5 mL) and add to the reaction flask at 0°C.
    
  • Allow to warm to RT and stir for 2-4 hours.

  • Workup: Evaporate acetone under reduced pressure (do not heat above 40°C).

  • Dilute residue with water and extract with Ethyl Acetate.[6]

  • Safety Check: Wash the organic layer with water to remove unreacted azide.

  • Dry over

    
     and concentrate.
    
    • Caution: Azido ketones are potentially shock-sensitive. Do not distill. Proceed immediately to reduction.

Step 3: Chemo-selective Reduction to Amino Alcohol

Rationale: Using catalytic hydrogenation (Pd/C) poses a high risk of dehalogenating the aromatic ring (removing the Cl). We employ a two-stage reduction: Borohydride for the ketone, followed by Staudinger reduction for the azide. This guarantees the integrity of the Ar-Cl bond.

Phase 3A: Carbonyl Reduction

  • Dissolve the crude azido-ketone in Methanol (20 mL).

  • Cool to 0°C.

  • Add Sodium Borohydride (

    
    ) (1.5 equiv) portion-wise over 15 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Quench with saturated

    
    . Extract with EtOAc, dry, and concentrate.[6]
    
    • Intermediate: 2-azido-1-(2-chlorophenyl)ethanol.

Phase 3B: Staudinger Reduction (Azide to Amine)

  • Dissolve the azido-alcohol in THF (20 mL) containing 5% water.

  • Add Triphenylphosphine (

    
    ) (1.1 equiv).
    
  • Stir at RT for 12-16 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Hydrolysis: If the intermediate iminophosphorane does not hydrolyze spontaneously, heat gently to 40°C for 1 hour.

  • Purification: Acidify with 1M HCl (extracts the amine into water phase;

    
     stays in organic phase).
    
  • Wash the aqueous layer with Ether/DCM to remove

    
    .
    
  • Basify the aqueous layer (pH > 10) with NaOH.

  • Extract the free base amine with DCM (3 x). Dry and concentrate.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic amine

NMR
(DMSO-

)

7.6-7.3 (m, 4H, Ar-H)
Characteristic Ar-Cl pattern

5.0 (dd, 1H, CH-OH)
Benzylic proton

2.8-2.6 (m, 2H,

-

)
Diastereotopic protons
MS (ESI+)

Chlorine isotope pattern (3:1) visible
Purity >98% (HPLC)Essential for biological assays

Troubleshooting:

  • De-chlorination: If MS shows mass 138 (

    
     for phenyl-ethanolamine), the reduction step was too aggressive. Ensure 
    
    
    
    is used, not Pd/C.
  • Dimerization: If MS shows mass

    
    , the concentration during Step 2 was too high. Keep reactions dilute (0.1 M).
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10738, 2-Chloroacetophenone. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of alpha-Bromoketones. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

Sources

Chiral HPLC for enantiomeric excess determination of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution of 2-Amino-1-(2-chlorophenyl)ethanol via Normal-Phase HPLC

Executive Summary & Introduction

This Application Note details the protocol for the enantiomeric excess (ee) determination of This compound , a critical chiral intermediate in the synthesis of bronchodilators such as Clorprenaline .

The resolution of


-amino alcohols presents a specific chromatographic challenge: the basic primary amine moiety interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing. Furthermore, the proximity of the hydroxyl and amine groups requires a stationary phase capable of discerning subtle steric and hydrogen-bonding differences between enantiomers.

This guide moves beyond generic "screening" advice to provide a validated, "Gold Standard" protocol using Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) chemistry. This method prioritizes resolution (


), peak symmetry, and reproducibility suitable for QC and process development environments.

Chemical Context & Separation Mechanism

  • Analyte: this compound

  • Chiral Center: C1 (Benzylic position)

  • Key Interactions:

    • 
      -
      
      
      
      Stacking:
      Between the 2-chlorophenyl ring of the analyte and the phenylcarbamate groups of the stationary phase.
    • Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH

      
      ) groups act as both donors and acceptors with the carbamate linkage of the chiral selector.
      
    • Steric Bulk: The ortho-chloro substitution forces a specific conformation, enhancing the discrimination potential within the chiral grooves of the polysaccharide.

Method Development Strategy

The development of this method relies on three critical optimization pillars:

  • Stationary Phase Selection: The Chiralcel OD-H (or equivalent Coated Cellulose-1) is selected over Amylose variants (AD-H) because the cellulose backbone forms a tighter helical cavity, often providing superior selectivity for aromatic alcohols with ortho substituents.

  • Mobile Phase Modifier: Isopropyl alcohol (IPA) is chosen over Ethanol. IPA is bulkier and forms different hydrogen-bonding networks, often yielding higher resolution for this specific class of amino alcohols.

  • Basic Additive (The "Silanol Blocker"): The addition of Diethylamine (DEA) is non-negotiable. It competes with the analyte's primary amine for active silanol sites on the silica support, sharpening peak shape and ensuring linear isotherms.

Diagram 1: Method Development Workflow

MethodDevelopment Start Analyte Assessment (Basic Amino Alcohol) ColSelect Column Selection (Cellulose-1 / OD-H) Start->ColSelect Steric Fit MP_Screen Mobile Phase Screening (Hexane/IPA vs Hexane/EtOH) ColSelect->MP_Screen H-Bonding Additive Additive Optimization (0.1% DEA for Tailing Control) MP_Screen->Additive Peak Symmetry Final Final Validated Method (Rs > 2.0) Additive->Final QC Handoff

Caption: Logical flow for optimizing chiral separation of basic amino alcohols, prioritizing silanol suppression.

Detailed Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump preferred for blending).

  • Detector: Diode Array Detector (DAD) or VWD.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Phenomenex Lux Cellulose-1.

  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).

Mobile Phase Preparation
  • Composition: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Preparation Step:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of 2-Propanol.

    • Add 1.0 mL of Diethylamine to the alcohol portion before mixing with Hexane (ensures solubility).

    • Mix thoroughly and degas (sonication or vacuum filtration). Do not use nylon filters with Hexane.

Chromatographic Conditions
ParameterSet ValueRationale
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Temperature 25°CLower temps generally increase resolution (

) for chiral separations (enthalpy driven).
Detection UV 220 nmThe chlorophenyl ring has strong absorption at 220 nm; 254 nm is a secondary option.
Injection Volume 5 - 10 µLPrevent column overload which reduces resolution.
Run Time 20 - 25 minEnsure elution of both enantiomers and re-equilibration.
Sample Preparation
  • Diluent: Mobile Phase (Hexane/IPA 90:10). Crucial: Do not dissolve in pure IPA or MeOH, as the solvent plug will disrupt the equilibrium upon injection, causing peak splitting.

  • Concentration: 0.5 mg/mL to 1.0 mg/mL.

Anticipated Results & Validation Criteria

Under these conditions, the expected elution order (subject to confirmation with pure standards) is typically the (


)-enantiomer followed by the (

)-enantiomer, though this must be verified for every specific batch of column.

System Suitability Parameters (Acceptance Criteria):

ParameterLimit
Resolution (

)

(Baseline separation)
Tailing Factor (

)

(Controlled by DEA)
Capacity Factor (

)

(Ensure separation from void)
Theoretical Plates (

)

Diagram 2: Chiral Recognition Mechanism

Mechanism CSP Stationary Phase (Cellulose Carbamate) Analyte Analyte: This compound Interaction1 H-Bond: NH2 <-> C=O (CSP) Analyte->Interaction1 Interaction2 H-Bond: OH <-> NH (CSP) Analyte->Interaction2 Interaction3 Pi-Pi: Chlorophenyl <-> Phenyl (CSP) Analyte->Interaction3 Steric Steric Repulsion: Ortho-Cl vs CSP Groove Analyte->Steric Interaction1->CSP Interaction2->CSP Interaction3->CSP Steric->CSP Selectivity Driver

Caption: Multi-point interaction model. The steric clash of the ortho-chloro group drives the enantioselectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Insufficient additive or column aging.Increase DEA to 0.2%. If column is old, regenerate with 100% Ethanol (0.5 mL/min for 3 hrs).
Loss of Resolution Water contamination in mobile phase.Hexane/IPA are hygroscopic. Prepare fresh mobile phase daily. Ensure solvents are "HPLC Grade" or "Dry".
Broad Peaks Sample solvent mismatch.Ensure sample is dissolved in the mobile phase, not 100% alcohol.
Retention Time Drift Temperature fluctuation.Thermostat the column compartment. Chiral selectivity is highly temperature-sensitive.

References

  • Daicel Chiral Technologies. (2020).[1] Chiral Column Selection Guide for Amino Alcohols. Retrieved from [Link]

  • Phenomenex. (2019). High-Performance Liquid Chromatography (HPLC) Chiral Purification Guide. Retrieved from [Link]

  • Haginaka, J. (2001). Enantiomer separation of drugs by HPLC on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 906(1-2), 253-273.

Sources

NMR spectroscopy of 2-Amino-1-(2-chlorophenyl)ethanol for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Confirmation of 2-Amino-1-(2-chlorophenyl)ethanol via NMR Spectroscopy

Introduction & Scope

This compound (CAS: 23496-56-2) is a critical chiral building block in the synthesis of beta-agonist bronchodilators (e.g., Tulobuterol) and related adrenergic agents.[1] Its structural integrity is defined by three key features: the ortho-chlorinated aromatic ring, the chiral benzylic alcohol center, and the terminal primary amine.

This guide provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard achiral molecules, the presence of a chiral center at C1 renders the adjacent methylene protons (


) diastereotopic, creating a complex ABX spin system that frequently leads to misassignment in routine QC workflows.

Key Technical Challenges Addressed:

  • Diastereotopic Differentiation: Resolving the non-equivalent methylene protons.[1][2]

  • Rotational Barriers: Overcoming steric hindrance caused by the ortho-chloro substituent.[1]

  • Exchangeable Protons: Proper detection of -OH and -NH

    
     signals.
    

Sample Preparation Strategy

To ensure high-resolution data and accurate integration, the choice of solvent is critical. While CDCl


 is standard, it often obscures exchangeable protons.[1]

Recommended Solvent: DMSO-d


 (Dimethyl sulfoxide-d

)
[1]
  • Reasoning: DMSO-d

    
     forms strong hydrogen bonds with the solute, slowing the chemical exchange of -OH and -NH
    
    
    
    protons.[1] This allows them to appear as distinct, integrable signals rather than broadened humps, providing a complete proton count.[1]

Protocol:

  • Massing: Weigh 10–15 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1]

  • Transfer: Filter through a glass wool plug into a precision 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.

Acquisition Protocol

Set up the spectrometer (minimum 400 MHz recommended) with the following optimized parameters to ensure quantitative accuracy.

Parameter

H NMR

C NMR
Rationale
Pulse Angle 30°30°Prevents saturation; ensures accurate integrals.[1]
Relaxation Delay (d1) 5.0 s2.0 sAllows full relaxation of aromatic protons for accurate quantitation.[1]
Scans (ns) 16512+Sufficient S/N ratio for minor impurities.[1]
Spectral Width 12 ppm200 ppmCovers all exchangeable and carbonyl regions.[1]
Temperature 298 K298 KStandardizes chemical shifts.[1]

Spectral Analysis & Assignment

The Molecule

The structure consists of a 2-chlorophenyl ring attached to a chiral ethyl chain.[1][3]

  • C1 (Chiral): Attached to -OH and the ring.[1]

  • C2: Attached to -NH

    
    .
    
Expected H NMR Data (400 MHz, DMSO-d )

The most critical feature is the ABX System of the side chain. The chiral center (


) makes the two protons on 

magnetically non-equivalent (diastereotopic).
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ar-H CH7.55dd~7.8, 1.5H-3 : Deshielded by ortho-Cl.[1]
Ar-H CH7.40dd~7.5, 1.8H-6 : Deshielded by alkyl group.[1]
Ar-H CH7.32td~7.5, 1.2H-5 : meta to Cl.[1]
Ar-H CH7.24td~7.6, 1.5H-4 : para to alkyl.[1]
OH OH~5.40d~4.5Coupled to H-1 (visible in DMSO).[1]
H-1 CH4.95dt or dddJ

, J

, J

Benzylic methine.[1] Part X of ABX.[1]
H-2a CH

2.85ddJ

~13, J

~4
Diastereotopic proton A.
H-2b CH

2.65ddJ

~13, J

~8
Diastereotopic proton B.
NH

NH

~1.80br s-Broad signal; shift varies with conc.[1]

Critical Note: The coupling constants (


) between H-1 and the two H-2 protons will differ (e.g., 4 Hz vs 8 Hz) due to the fixed rotameric population favored by the steric bulk of the ortho-chlorophenyl group.
C NMR Data (100 MHz, DMSO-d )
Carbon Type

(ppm)
Assignment
Quaternary ~140.5C-1' (Ipso to alkyl chain)
Quaternary ~131.0C-2' (C-Cl)
Aromatic CH 127.0 - 129.5C-3, C-4, C-5, C-6 (4 distinct peaks)
Methine ~70.5C-1 (CH-OH)
Methylene ~47.5C-2 (CH

-NH

)

Advanced Characterization: Stereochemistry

Since the molecule has a chiral center, distinguishing the enantiomers (R vs S) is vital for pharmaceutical applications. Standard NMR is achiral; therefore, a Chiral Derivatizing Agent (CDA) must be used.[1]

Protocol: Mosher's Method (MTPA Esters) To determine absolute configuration, react the alcohol with both (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]
  • Derivatization: Create two samples:

    • Sample A: Substrate + (R)-MTPA-Cl

      
       (S)-Mosher Ester.[1]
      
    • Sample B: Substrate + (S)-MTPA-Cl

      
       (R)-Mosher Ester.[1]
      
  • Analysis: Acquire

    
    H NMR for both.
    
  • Calculation: Calculate

    
     for the protons neighboring the chiral center.[1][2]
    
  • Interpretation: The spatial arrangement of the Mosher phenyl group will shield protons on one side of the plane, allowing assignment of configuration based on the sign (+/-) of

    
    .
    

Workflow Visualization

The following diagrams illustrate the logical flow of the experiment and the connectivity correlations required for confirmation.

NMR_Workflow cluster_2D 2D Correlations (Connectivity) Start Sample: this compound Prep Prep: 15mg in DMSO-d6 (Preserve OH/NH coupling) Start->Prep H1 1H NMR (400 MHz) Check: ABX Pattern @ 2.6-2.9 ppm Prep->H1 C13 13C NMR / DEPT-135 Confirm: CH (70 ppm) vs CH2 (47 ppm) H1->C13 COSY COSY Trace: OH -> H1 -> H2a/b H1->COSY HSQC HSQC Match: H1 to C1 (70 ppm) C13->HSQC HMBC HMBC Link: H1 to C-ipso & C-ortho HSQC->HMBC QC Purity Check Integrate Aromatic (4H) vs Sidechain (3H) HMBC->QC Final Structural Confirmation QC->Final

Figure 1: Step-by-step structural verification workflow ensuring all functional groups and connectivities are validated.

Connectivity_Logic H_OH OH Proton (5.4 ppm) H_1 H-1 Methine (4.95 ppm) H_OH->H_1 COSY (Vicinal) H_2 H-2a/b Methylene (2.6-2.9 ppm) H_1->H_2 COSY (Vicinal) C_Ring Aromatic Ring (C-ipso) H_1->C_Ring HMBC (3-bond) H_2->C_Ring HMBC (3-bond)

Figure 2: Key NMR correlations. Solid lines indicate scalar coupling (COSY); dashed lines indicate long-range heteronuclear coupling (HMBC).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift additivity rules and ABX systems).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] [1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4] Nature Protocols, 2, 2451–2458.[1] [Link]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.[1]

Sources

High-Resolution Mass Spectrometry Profiling of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-MS-2026-CLA

Abstract

This application note details a validated protocol for the quantification and structural characterization of 2-Amino-1-(2-chlorophenyl)ethanol (C₈H₁₀ClNO), a critical chiral amino alcohol intermediate and potential degradation product of β2-adrenergic agonists like Tulobuterol and Clorprenaline. We address the specific analytical challenges posed by this compound—namely its low molecular weight, high polarity, and the necessity for resolving its chlorine isotope signature. The protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS/MS to ensure retention of the polar primary amine without derivatization, providing a robust method for pharmacokinetic profiling and impurity analysis.

Introduction: The Analytical Imperative

This compound is a primary β-amino alcohol featuring a 2-chlorophenyl moiety. In drug development, it serves as a scaffold for synthesizing sympathomimetic drugs and is a known metabolite/degradation product where the alkyl group on the amine is cleaved (N-dealkylation) [1].

Key Analytical Challenges
  • Polarity & Retention: As a small, polar primary amine, the compound exhibits poor retention and significant peak tailing on conventional C18 reversed-phase columns due to interaction with residual silanols.

  • Isotopic Complexity: The presence of a chlorine atom creates a distinct ³⁵Cl/³⁷Cl isotope pattern (approx. 3:1 ratio) that must be preserved in MS method parameters for accurate identification.

  • Fragmentation Specificity: Low molecular weight (MW ~171.6) limits the number of unique fragment ions, requiring precise collision energy optimization to avoid obliterating the signal.

Experimental Protocol

Materials and Reagents[1]
  • Analyte: this compound (≥98% purity).[1]

  • Internal Standard (IS): 2-Amino-1-phenylethanol-d5 (Deuterated analog recommended).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.

  • Mobile Phase Modifier: Formic Acid (FA) is avoided in high concentrations to prevent ion suppression; Ammonium Formate is preferred to buffer pH.

Sample Preparation (Solid Phase Extraction)

For biological matrices (plasma/urine), a Mixed-Mode Cation Exchange (MCX) SPE protocol is essential to isolate the basic amine.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL sample with 100 µL 2% H₃PO₄ (acidify to charge the amine). Load onto cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 2 x 500 µL of 5% NH₄OH in Methanol (neutralizes amine, releasing it from sorbent).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 90:10 ACN:Water (HILIC compatible).

Instrumentation & Conditions
Liquid Chromatography (HILIC Mode)
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent HILIC column.

  • Rationale: The Amide phase retains polar amines via hydrogen bonding and partition mechanisms, offering superior peak shape compared to C18.

Table 1: LC Gradient Parameters

Time (min)Flow Rate (mL/min)Mobile Phase A (10mM NH₄Formate, pH 3.0)Mobile Phase B (ACN)State
0.000.410%90%Initial
1.000.410%90%Isocratic Hold
6.000.450%50%Gradient Elution
6.100.410%90%Re-equilibration
9.000.410%90%End
Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization in Positive Mode (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp required for aqueous mobile phase removal).

Table 2: MRM Transitions & Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)IdentityMechanism
172.1 (³⁵Cl)154.1 5012QuantifierLoss of H₂O [M+H-H₂O]⁺
172.1 (³⁵Cl)125.0 5022Qualifier 1α-Cleavage (Chlorobenzyl cation)
174.1 (³⁷Cl)156.1 5012Isotope Conf.³⁷Cl analog of water loss

Results & Discussion

Mass Spectrum Interpretation

The fragmentation pattern is dominated by the stability of the benzylic carbocation.

  • Precursor Selection: The protonated molecule [M+H]⁺ appears at m/z 172.1. The ³⁷Cl isotope at m/z 174.1 must be monitored to confirm the identity (Ratio ~3:1).

  • Primary Fragment (m/z 154): Rapid neutral loss of water (18 Da) from the secondary alcohol. This is the most abundant ion, ideal for quantification.

  • Secondary Fragment (m/z 125): Cleavage of the C-C bond between the alpha-carbon and the beta-amine. This yields the 2-chlorobenzyl cation , a high-specificity fragment confirming the position of the chlorine on the ring.

Workflow Visualization

The following diagram illustrates the analytical logic, from extraction to spectral confirmation.

AnalysisWorkflow cluster_MS Mass Spectrometry Fragmentation Sample Biological/Chemical Sample SPE MCX Solid Phase Extraction (Isolate Basic Amine) Sample->SPE Clean-up LC HILIC Chromatography (Retain Polar Analyte) SPE->LC Inject ESI ESI+ Ionization [M+H]+ = 172.1 LC->ESI Elute Frag1 Loss of Water (m/z 154.1) ESI->Frag1 CE 12eV Frag2 Alpha Cleavage (m/z 125.0 - Chlorobenzyl) ESI->Frag2 CE 22eV Data Quantification & Isotope Ratio Check Frag1->Data Frag2->Data

Figure 1: Analytical workflow for this compound, highlighting the critical HILIC separation and MS fragmentation pathways.

Troubleshooting & Expert Tips

The "Ghost" Peak Issue
  • Symptom: A small peak appearing at the same retention time in blank samples.

  • Cause: Carryover. Amino alcohols stick avidly to stainless steel injector needles.

  • Solution: Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) to fully solubilize and remove the sticky amine residues between runs.

Isotope Ratio Validation

Always enable the acquisition of the ³⁷Cl transition (174.1 -> 156.1). In real samples, co-eluting interferences often mask the primary transition. If the ratio of m/z 172/174 deviates significantly from 3.0 , the peak is likely an interference, not the target chlorophenyl compound.

Stability

Amino alcohols are susceptible to oxidation. Samples should be stored at 4°C in amber vials. If analyzing urine, ensure pH is adjusted to <4.0 immediately upon collection to prevent bacterial degradation.

References

  • PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2020). Simple primary β-amino alcohols as organocatalysts. RSC Advances. Available at: [Link]

  • Metabolomics Workbench. (2023). Standard Protocols for Amino Alcohol Analysis via LC-MS. (Generalized reference for HILIC methodology). Available at: [Link]

Sources

Application Note: Chemoselective N-Acylation of 2-Amino-1-(2-chlorophenyl)ethanol

[1]

Executive Summary & Scientific Rationale

This guide details the experimental protocols for the N-acylation of 2-Amino-1-(2-chlorophenyl)ethanol (CAS: 23496-56-2).[1] This scaffold is a critical intermediate in the synthesis of

The Chemoselectivity Challenge

The substrate contains two nucleophilic sites:[2]

  • Primary Amine (

    
    ):  High nucleophilicity, kinetically favored.[1]
    
  • Secondary Benzylic Alcohol (

    
    ):  Lower nucleophilicity, but susceptible to O-acylation under thermodynamic control or excess reagent conditions.[1]
    

Scientific Insight: The ortho-chloro substitution on the phenyl ring introduces steric bulk and an inductive electron-withdrawing effect.[1] While this slightly deactivates the benzylic position, the primary amine at the

kinetic control

1

Chemical Strategy & Mechanism[1][3]

The reaction proceeds via a nucleophilic acyl substitution.[1] To ensure N-selectivity, we utilize the Schotten-Baumann conditions (biphasic) or a controlled Anhydride method .[1]

Reaction Pathway Analysis

The amine attacks the carbonyl carbon of the acylating agent (Acyl Chloride or Anhydride) to form a tetrahedral intermediate. Loss of the leaving group (chloride or carboxylate) yields the amide.

  • Key Control Point: If the reaction temperature exceeds 40°C or if base catalysis (e.g., DMAP) is too aggressive, the hydroxyl group will compete, leading to

    
    -acyl or 
    
    
    -diacyl impurities.

ReactionPathwaySubstrateThis compound(Nucleophile)IntermediateTetrahedral IntermediateSubstrate->IntermediateKinetic Attack (NH2)ImpurityO-Acyl / Di-Acyl(Impurity)Substrate->ImpurityHigh Temp / Excess ReagentReagentAcyl Chloride / Anhydride(Electrophile)Reagent->IntermediateProductN-Acyl Amide(Target)Intermediate->Product-HCl / -RCOOHProduct->ImpurityOver-acylation

Figure 1: Reaction pathway highlighting the kinetic favorability of N-acylation and the risk of O-acylation under forcing conditions.

Experimental Protocols

Method A: Schotten-Baumann Protocol (Recommended for Acyl Chlorides)

Best for: Benzoylation, complex acyl chains, and scale-up.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Acyl Chloride (e.g., Benzoyl Chloride): (1.05 eq)[1]

  • Base: 10% NaOH (aq) or

    
     (2.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol (1.72 g) of this compound in 20 mL of DCM.

  • Biphasic Setup: Add 20 mL of 10% NaOH solution to the organic phase. Stir vigorously to create an emulsion.

  • Cooling: Cool the mixture to 0–5°C using an ice bath.

    • Why? Low temperature suppresses the reactivity of the hydroxyl group.

  • Addition: Dropwise add the Acyl Chloride (10.5 mmol) diluted in 5 mL DCM over 30 minutes.

    • Critical: Maintain internal temperature

      
      .
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

  • Quench & Workup:

    • Separate layers.[1][3][4]

    • Wash organic layer with 1M HCl (to remove unreacted amine).[1]

    • Wash with Brine, dry over

      
      .[1]
      
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane if necessary.[1]

Method B: Anhydride Protocol (Homogeneous)

Best for: Acetylation (Acetamide formation).[1]

Reagents:

  • Substrate: 1.0 eq

  • Acetic Anhydride: 1.1 eq[1]

  • Base: Triethylamine (TEA) (1.2 eq)[1]

  • Solvent: Dry THF or DCM

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate and TEA in dry THF under Nitrogen atmosphere.

  • Cooling: Cool to 0°C .

  • Addition: Add Acetic Anhydride dropwise.

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Amide product usually runs lower than the ester impurity due to Hydrogen bonding.[1]

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc.[1][4]
    

Analytical Validation & Quality Control

To ensure the protocol was successful, you must distinguish between the N-acyl and O-acyl products.

ParameterN-Acyl Product (Target)O-Acyl Impurity (Ester)
IR Spectroscopy Amide I band: ~1650 cm⁻¹Broad OH stretch: ~3400 cm⁻¹Ester C=O: ~1735 cm⁻¹Sharp NH stretch
¹H NMR (CDCl₃)

3.5–3.8 ppm (

)Benzylic

shifts slightly

4.2–4.5 ppm (

)Benzylic

shifts downfield (~5-6 ppm)
Solubility Soluble in alcohols, moderate in waterLipophilic, insoluble in water

System Suitability Criteria:

  • Purity: >98% by HPLC.

  • Selectivity: <0.5% O-acyl isomer detectable by NMR.[1]

Troubleshooting & Optimization Workflow

If yield is low or impurities are high, follow this logic flow:

TroubleshootingProblemIssue DetectedCheckTypeIdentify Issue TypeProblem->CheckTypeLowYieldLow Yield / Incomplete RxnCheckType->LowYieldSM RemainingHighImpurityHigh O-Acyl ImpurityCheckType->HighImpurityDi-acyl / EsterSol_TimeIncrease Rxn TimeCheck StoichiometryLowYield->Sol_TimeSol_TempLOWER Temperature(Strictly < 5°C)HighImpurity->Sol_TempSol_BaseReduce Base Strength(Switch TEA -> Pyridine)HighImpurity->Sol_Base

Figure 2: Decision tree for troubleshooting common acylation issues.

Specific Troubleshooting Tips:
  • O-Acylation Observed: If you see ester formation, treat the crude mixture with K₂CO₃ in Methanol for 30 minutes. This selectively hydrolyzes the ester (O-acyl) back to the alcohol, leaving the amide (N-acyl) intact.

  • Poor Solubility: The ortho-chloro group can make the starting material slow to dissolve.[1] Ensure full dissolution before adding the acylating agent.[1] Sonicate if necessary.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for nucleophilic substitution mechanisms).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Authoritative source on chemoselectivity of amines vs alcohols).

  • PubChem Compound Summary. (2023). This compound.[1][5][6] National Center for Biotechnology Information.[1] Link[1]

  • World Intellectual Property Organization. (1993).[1] WO1993020038 - Selective N-Acylation of Amino Alcohols.[1][7] Link[1]

  • GuideChem. (2023).[1] Properties and Synthesis of (R)-2-Amino-1-(2-chlorophenyl)ethanol. Link

Troubleshooting & Optimization

Technical Support Center: 2-Amino-1-(2-chlorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Troubleshooting Impurity Profiles & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 2-Amino-1-(2-chlorophenyl)ethanol (CAS: 97590-54-0 [R-isomer])[1]

Executive Summary

Welcome to the Technical Support Center. You are likely synthesizing This compound , a critical chiral amino alcohol intermediate often used in the synthesis of adrenergic agonists (like Tulobuterol) or NMDA receptor antagonists.

Our data indicates that 85% of process failures for this molecule stem from two competing mechanisms: hydrodechlorination (loss of the aryl chlorine) and reductive dimerization (formation of secondary amines). This guide provides actionable troubleshooting protocols to isolate and eliminate these impurities.

Module 1: The "Des-Chloro" Criticality (Hydrogenolysis)

User Query: "I am reducing the nitro-intermediate using Pd/C, but my mass spec shows a large peak at M-34. Why is the chlorine atom falling off?"

Root Cause Analysis

The 2-chloro substituent on the aromatic ring is highly susceptible to hydrogenolysis (Catalytic Hydrodechlorination) under standard hydrogenation conditions, especially when using Palladium (Pd) catalysts. Pd is excellent at oxidative addition into Ar-Cl bonds, leading to the "Des-chloro" impurity: 2-amino-1-phenylethanol .

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Catalyst Selection Switch to Pt/C or Raney Ni Platinum (Pt) is significantly less active toward Ar-Cl bond insertion than Palladium (Pd) while remaining effective for nitro reduction [1].
Catalyst Poisoning Add Vanadium or Sulfides Doping the catalyst with vanadium or using sulfided Pt/C can selectively inhibit the hydrogenolysis active sites without stopping nitro reduction [2].
Acidity Control Avoid Acidic Media Protonation of the intermediate amine accelerates dechlorination. Run the reaction in neutral or slightly basic alcoholic media.
Alternative Reductant Use

+ Lewis Acid
If catalytic hydrogenation fails, switch to chemical reduction (e.g.,

with

) to completely bypass the mechanism of hydrogenolysis [3].

Module 2: The "Dimer" Trap (Secondary Amine Formation)

User Query: "My product purity is stuck at 90%. HPLC shows a lipophilic impurity eluting after the main peak. Mass is roughly 2x product minus water."

Root Cause Analysis

This is the Dimer Impurity . During the reduction of the intermediate (e.g., 1-(2-chlorophenyl)-2-nitroethanol or the corresponding imine), the newly formed primary amine reacts with the intermediate imine/aldehyde to form a secondary amine (Schiff base), which is then reduced.[2]

Structure of Impurity: Bis[2-hydroxy-2-(2-chlorophenyl)ethyl]amine.

Troubleshooting Protocol
  • Ammonia Overload:

    • Action: Increase the molar equivalent of ammonia (or ammonium source) to >5 equivalents relative to the substrate.

    • Logic: Le Chatelier’s principle forces the equilibrium toward the primary amine, suppressing the attack of the product amine on the intermediate [4].

  • Dilution Factor:

    • Action: Run the reaction at high dilution (0.1 M or lower).

    • Logic: Dimerization is a bimolecular reaction (second-order kinetics), while reduction is pseudo-first-order (with excess

      
      ). Dilution disfavors the bimolecular pathway.
      
  • Stepwise Reduction (If using Henry Route):

    • Action: Do not reduce the nitroalkene directly to the amine in one pot if dimerization is high. Reduce to the oxime first, then to the amine.

Module 3: Synthesis Pathway & Impurity Origins[1][3][4]

The following visualization maps the Henry Reaction (Nitroaldol) route, which is the most common lab-scale method, highlighting exactly where specific impurities enter the system.

SynthesisPathways cluster_legend Legend Start 2-Chlorobenzaldehyde + Nitromethane HenryProduct 1-(2-chlorophenyl)-2-nitroethanol (Henry Product) Start->HenryProduct Base Catalysis (Henry) Dehydration 2-Chloro-beta-nitrostyrene HenryProduct->Dehydration Acidic Workup/Heat (-H2O) Target TARGET: This compound HenryProduct->Target Reduction (Pt/C, H2) Impurity_Retro IMPURITY C: Reverted Aldehyde HenryProduct->Impurity_Retro Retro-Henry (High pH/Temp) Dehydration->Target Reduction Impurity_DesChloro IMPURITY A: 2-Amino-1-phenylethanol (Des-Chloro) Target->Impurity_DesChloro Over-Hydrogenation (Pd/C) Impurity_Dimer IMPURITY B: Secondary Amine Dimer Target->Impurity_Dimer Reductive Amination w/ Intermediate key Green: Desired Path | Red: Impurity Path | Yellow: Intermediate

Figure 1: Reaction network showing the origin of Des-Chloro (over-reduction) and Dimer impurities during the Henry reaction pathway.

Module 4: Enantiomeric Control (Chiral Purity)

User Query: "I need the (R)-isomer, but my synthesis yields a racemate. How do I upgrade the optical purity?"

Since the standard Henry reaction yields a racemic mixture, you have two primary options for obtaining the pure enantiomer (e.g., for Arketamine precursors).

Option A: Chemical Resolution (Classical)
  • Agent: D-Tartaric acid or N-Acetyl-L-leucine.

  • Protocol:

    • Dissolve racemic amine in hot ethanol.

    • Add 1.0 eq of resolving agent.

    • Slow cool to crystallize the diastereomeric salt.

    • Critical Check: If the "wrong" enantiomer crystallizes, use the mother liquor.

    • Reference: EP0924194B1 describes resolution using specific acidic agents [5].

Option B: Biocatalytic Synthesis (Modern)
  • Method: Asymmetric reduction of 2-amino-1-(2-chlorophenyl)ethanone.

  • Catalyst: Alcohol Dehydrogenase (ADH) or Aldo-Keto Reductase (AKR).

  • Advantage: Yields >99% ee without metal catalysts, eliminating the "Des-chloro" risk entirely [6].

Summary of Impurity Markers

Use this table to identify issues based on analytical data.

Impurity NameRelative Retention Time (HPLC)Mass Shift (MS)Origin
Des-Chloro Amine 0.6 - 0.8 (More polar)M - 34Hydrogenolysis (Pd catalyst)
Nitro-Alcohol 1.2 - 1.4M + 30Incomplete Reduction
Dimer 2.5 - 3.0 (Lipophilic)2M - 18Low Ammonia conc. / High Conc.
Retro-Aldehyde 1.5 (Distinct UV spectrum)M - 31Retro-Henry reaction (pH > 10)

References

  • Catalytic Dechlorination Mechanisms: Ishitani, H., et al. "Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides." Catalysis Science & Technology, 2023. Link

  • Prevention of Dechlorination: Gao, H., et al. "Selective Hydrogenation of Halogenated Nitrobenzenes over Pt/C Catalysts.
  • Chemical Reduction Alternatives: Guidechem. "(R)-2-Amino-1-(2-chlorophenyl)ethanol Properties and Synthesis." Link

  • Reductive Amination Dynamics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
  • Optical Resolution Patents: European Patent Office. "EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives." Link

  • Biocatalytic Routes: Chen, Y., et al. "Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs." ResearchGate, 2023. Link

Sources

Technical Support Center: 2-Amino-1-(2-chlorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: #ACE-OPT-2024 Subject: Optimization of Yield, Chemoselectivity, and Purity

Executive Summary & Workflow Visualization

User Query: "How do I maximize yield and prevent dechlorination during the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol?"

Technical Response: The synthesis of this compound (CAS: 13524-21-5) presents two primary failure points:

  • The Henry Reaction (Nitroaldol): Risk of dehydration to

    
    -nitrostyrene or retro-aldol collapse.
    
  • The Reduction Step: High risk of hydrodehalogenation (loss of the ortho-chlorine atom) when using standard Palladium catalysts.

The following guide details a self-validating workflow to navigate these bottlenecks.

Master Synthesis Workflow

G Start Start: 2-Chlorobenzaldehyde + Nitromethane Henry Step 1: Henry Reaction (Nitroaldol Condensation) Start->Henry Check1 QC Point: Check for Nitrostyrene (Dehydration) Henry->Check1 Check1->Henry Optimize Temp/Base Intermediate Intermediate: 1-(2-chlorophenyl)-2-nitroethanol Check1->Intermediate < 5% Styrene Reduction Step 2: Chemoselective Reduction (Critical Step) Intermediate->Reduction Check2 QC Point: Check for Dechlorination (Des-Cl) Reduction->Check2 Check2->Reduction Change Catalyst Salt Step 3: Salt Formation (HCl Gas/IPA) Check2->Salt Intact Cl Final Final Product: Amino Alcohol HCl Salt Salt->Final

Figure 1: Critical path analysis for the synthesis of this compound, highlighting Quality Control (QC) checkpoints.

Troubleshooting Guides (Q&A Format)

Module A: The Henry Reaction (Nitroaldol Condensation)

Context: This step involves the reaction of 2-chlorobenzaldehyde with nitromethane to form the nitro-alcohol intermediate.

Q1: My yield is low (<50%), and I see a yellow solid forming. What is happening? Diagnosis: You are likely observing the dehydration of your product into 2-chloro-


-nitrostyrene . This occurs if the reaction temperature is too high or the base is too strong.
Corrective Action: 
  • Temperature Control: Maintain the reaction temperature between 0°C and 10°C . Higher temperatures favor the elimination of water.

  • Base Selection: Switch from strong bases (KOH/NaOH) to milder catalytic systems. A Copper(II) Acetate + Ligand system or mild organic bases (DIPEA) in ethanol are superior for stopping at the alcohol stage [1].

  • Solvent: Ensure your nitromethane is dry. Water promotes the reversibility of the Henry reaction (retro-aldol).

Q2: The reaction stalls before completion. Should I add more base? Diagnosis: The Henry reaction is reversible. Adding excess base often pushes the equilibrium toward side products (Cannizzaro reaction of the aldehyde). Corrective Action:

  • Stoichiometry: Use a large excess of nitromethane (3–5 equivalents) as both reactant and co-solvent to drive the equilibrium forward.

  • Catalyst: Use a phase-transfer catalyst (e.g., TBAB) if using a biphasic system to improve kinetics without increasing base strength.

Module B: Chemoselective Reduction (The Critical Step)

Context: Reducing the nitro group (


) to an amine (

) without removing the chlorine atom on the ring.

Q3: I am using Pd/C for hydrogenation, but mass spec shows a mass of [M-34]. Why? Diagnosis: You are suffering from Hydrodehalogenation . Palladium is an excellent catalyst for removing aryl halides. The [M-34] peak corresponds to the dechlorinated product (2-amino-1-phenylethanol), which is a critical impurity. Corrective Action:

  • Change Catalyst: Do NOT use standard Pd/C.

    • Option A (Best for Purity): Use Platinum on Carbon, Sulfided (Pt/C-S) . The sulfur acts as a poison that selectively inhibits the high-energy sites responsible for C-Cl bond cleavage while allowing nitro reduction [2].

    • Option B (Robustness): Use Raney Nickel or Raney Cobalt . These are significantly less active toward aryl chlorides than Palladium under mild pressures (1–5 bar) [3].

  • Additive Strategy: If you must use Pd, add an inhibitor like thiophene or ethylenediamine to the reaction mixture to poison the dehalogenation sites.

Q4: I see hydroxylamine impurities (R-NHOH) in the final product. Diagnosis: Incomplete reduction. This is common when the reaction is stopped too early or hydrogen pressure is insufficient. Corrective Action:

  • Monitoring: Do not rely solely on TLC. Use HPLC to monitor the disappearance of the intermediate hydroxylamine.

  • Conditions: Increase temperature slightly (to 40–50°C) after the initial exotherm has subsided to drive the reduction of the hydroxylamine to the amine.

Module C: Isolation & Purification

Q5: My product is water-soluble, and I'm losing it during the aqueous workup. Diagnosis: Amino alcohols are highly polar and hydrophilic. Standard extraction with ether/hexane will fail. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Ethyl Acetate or Dichloromethane/Isopropanol (9:1) for extraction.

  • pH Control: Ensure the pH is adjusted to >12 using NaOH before extraction to ensure the amine is fully free-based.

Q6: How do I achieve >99% purity without column chromatography? Diagnosis: The free base is an oil that is difficult to crystallize. Corrective Action:

  • Salt Formation: Isolate the product as the Hydrochloride Salt .

    • Dissolve the crude oil in dry Isopropyl Alcohol (IPA) or Ethanol.

    • Add concentrated HCl (or HCl gas in dioxane) dropwise at 0°C.

    • The salt should precipitate as a white solid.

    • Recrystallization: Recrystallize the salt from Ethanol/Diethyl Ether to remove trace de-chlorinated impurities.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of this compound HCl with >98% purity.

ParameterSpecificationReason
Step 1 Solvent Ethanol (Abs.)Promotes solubility of aldehyde; compatible with mild bases.
Step 1 Temp 0°C – 10°CPrevents dehydration to nitrostyrene.
Step 2 Catalyst 5% Pt/C (Sulfided) CRITICAL: Prevents dechlorination of the aryl ring.
Step 2 Pressure 3 – 5 bar

Sufficient for nitro reduction; mild enough to spare the Cl-C bond.
Step-by-Step Methodology
  • Nitroaldol Condensation:

    • Charge a reactor with 2-Chlorobenzaldehyde (1.0 eq) and Nitromethane (5.0 eq) in Ethanol (5 vol).

    • Cool to 0°C. Add DIPEA (0.1 eq) or catalytic KOtBu slowly.

    • Stir at 0–10°C for 4–6 hours. Monitor by HPLC for the disappearance of aldehyde.

    • Quench: Neutralize with dilute Acetic Acid. Evaporate solvent to obtain the crude nitro-alcohol oil.

  • Chemoselective Hydrogenation:

    • Dissolve the crude nitro-alcohol in Methanol (10 vol).

    • Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate).

    • Pressurize with Hydrogen (3 bar) and stir at 25°C.

    • Monitor: Check for consumption of starting material and absence of des-chloro impurity ([M-34]).

    • Filter catalyst through Celite.

  • Salt Formation & Isolation:

    • Concentrate the filtrate to a residue.

    • Redissolve in Isopropyl Alcohol (IPA) (3 vol).

    • Add HCl in IPA/Dioxane (1.1 eq) at 0–5°C.

    • Stir for 1 hour; filter the white precipitate.

    • Purification: Recrystallize from Ethanol if purity is <98%.

References

  • Asymmetric Henry Reaction

    • Source: MDPI (2021). "Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes."
    • Relevance: Establishes low-temperature and catalytic conditions to prevent dehydr
  • Chemoselective Hydrogenation (Prevention of Dechlorination)

    • Source: Chemical Communications (RSC). "Dechlorination of chlorobenzene... inhibits SCR activity."[1]

    • Relevance: Validates the mechanism of C-Cl bond breaking and the necessity of specialized catalysts (sulfided/poisoned) to prevent it.
  • Alternative Reduction Strategies

    • Source: NIH / PubMed Central.
    • Relevance: Discusses the competition between nitro reduction and dehalogenation, supporting the use of selective reductants.
  • Purification & Salt Formation

    • Source: Google Patents (EP0924194B1).
    • Relevance: Provides industrial standard protocols for isolation and hydrochloride salt formation of this specific class of molecules.

Disclaimer: This guide is for research purposes only. All synthesis involving nitromethane (potential explosive hazard) and high-pressure hydrogenation must be conducted in suitable containment with appropriate PPE.

Sources

Technical Support Center: Enantioselective Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-2CP-AMINO-001 Topic: Troubleshooting Low Enantioselectivity (ee) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Amino-1-(2-chlorophenyl)ethanol is a critical workflow in the production of beta-adrenergic agonists and other pharmaceutical intermediates (e.g., Arhalofenate derivatives). Low enantiomeric excess (ee) in this pathway is rarely a random failure; it is a symptom of specific mechanistic breakdowns in the chiral setting step.

This guide addresses the two primary methodologies for setting the stereocenter at the benzylic position:

  • Biocatalytic Reduction (Ketoreductases/KREDs) – The industrial gold standard.

  • Asymmetric Transfer Hydrogenation (Noyori-type Ru-catalysis) – The versatile chemical alternative.

Note on Pathway Logic: Direct reduction of the


-amino ketone is often unstable and prone to racemization. The most robust route involves the enantioselective reduction of 2-chloro-1-(2-chlorophenyl)ethanone  to the chiral chlorohydrin, followed by amination. This guide focuses on the reduction step, where chirality is established.[1][2][3][4][5][6]

Module 1: Biocatalytic Reduction (KREDs)

Status: Recommended for Scale-Up | Target ee: >99%

Diagnostic Protocol

If your enzymatic reduction yields low ee (<95%), the issue is likely thermodynamic equilibration or cofactor uncoupling , not the enzyme's intrinsic selectivity.

Q1: Why is my ee dropping over time (e.g., 99% at 1h


 90% at 24h)? 
  • Root Cause: The reaction is reversible. If the equilibrium constant isn't driven hard toward the alcohol, the enzyme (being a catalyst for both directions) will eventually racemize the product via the ketone intermediate.

  • The Fix: You must drive the equilibrium.

    • Method A (Coupled Enzyme): Use a Glucose Dehydrogenase (GDH) coupled system.[7] The oxidation of glucose to gluconolactone is effectively irreversible, driving the KRED reduction forward.

    • Method B (Sacrificial Substrate): If using Isopropanol (IPA) as a hydrogen donor, increase the IPA equivalents (to >10-20 vol%). However, be warned: high IPA can denature some wild-type enzymes.

Q2: The reaction stalls at 50% conversion. Is the enzyme dead?

  • Root Cause: pH drift. The oxidation of glucose (cofactor regeneration) produces gluconic acid, crashing the pH. Most KREDs deactivate below pH 6.0.

  • The Fix: Implement a pH-Stat system or use strong buffering (100 mM Potassium Phosphate, pH 7.0–7.5).

Workflow Visualization: Coupled KRED Cycle

The following diagram illustrates the interdependence of the product reduction and the cofactor regeneration cycle.

KRED_Cycle Substrate 2-Chloro-1-(2-chlorophenyl) ethanone Product Chiral Chlorohydrin Substrate->Product  KRED   NADP_Ox NADP+ NADP_Red NADPH NADP_Ox->NADP_Red  GDH   NADP_Red->NADP_Ox Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: Coupled enzymatic cycle showing the reduction of the chloroketone driven by NADPH regeneration via Glucose Dehydrogenase (GDH).

Module 2: Chemocatalysis (Noyori Transfer Hydrogenation)

Status: Best for Lab Scale/High Throughput | Target ee: 95-98%

The standard catalyst system is RuCl(p-cymene)[(R,R)-TsDPEN] . The ortho-chloro substituent on your substrate introduces steric strain that can be leveraged for selectivity, but it also makes the catalyst sensitive to "fit."

Troubleshooting Matrix
SymptomProbable CauseTechnical Solution
Low ee (<80%) Racemic Background Reaction The base (TEA/HCOOH) is reducing the ketone non-selectively. Action: Lower reaction temperature to 0°C. Increase Catalyst:Substrate ratio (S/C) to outcompete the background rate.
No Reaction HCl Poisoning The 2-chloro substituent is labile. Trace HCl generation poisons the Ru-hydride. Action: Ensure base is in slight excess or add a proton sponge.
Inconsistent ee Oxygen Poisoning Ru-hydride species are air-sensitive. Action: Degas all solvents (freeze-pump-thaw x3). Do not rely on simple nitrogen sparging.
Reversal of Chirality Solvent Effect Changing from DMF to IPA can sometimes invert the sense of induction due to CH-pi interactions. Action: Stick to the standard Formic Acid/Triethylamine (5:2) azeotrope or pure IPA.

Q3: Can I reduce the


-amino ketone directly with Ru-catalysts? 
  • Answer: Avoid this. The free amine group in 2-amino-1-(2-chlorophenyl)ethanone strongly chelates the Ruthenium metal center, poisoning the catalyst or creating a non-selective "racemic" active species.

  • Protocol: Reduce the

    
    -chloro  or 
    
    
    
    -azido
    ketone first. Perform the amination (with NH3 or NaN3/reduction) after the alcohol stereocenter is set.
Mechanism Visualization: Ru-TsDPEN Cycle

Noyori_Cycle Precursor Ru-Cl Precursor ActiveCat 16e- Ru Species (Active Catalyst) Precursor->ActiveCat Base (-HCl) RuHydride 18e- Ru-Hydride (Reducing Agent) ActiveCat->RuHydride HCOOH or IPA (H-Source) ActiveCat->RuHydride Regeneration TS Transition State (Chiral Induction) RuHydride->TS + Substrate TS->ActiveCat - Product (Chiral Alcohol)

Caption: The Noyori catalytic cycle. The 16-electron species accepts a hydride from the donor, forming the chiral 18-electron Ru-H species that reduces the ketone.

Module 3: Analytical Forensics (Chiral HPLC)

You cannot troubleshoot what you cannot measure. The ortho-chloro group makes peak resolution difficult on standard C18 columns.

Standard Method Parameters:

  • Column: Chiralcel OD-H or AD-H (Daicel) / Lux Cellulose-1 (Phenomenex).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 mL/min (Low flow improves resolution of the bulky ortho isomer).

  • Detection: UV @ 254 nm (The chlorobenzene chromophore is strong here).

Q4: My peaks are tailing or merging. How do I fix resolution?

  • The Fix: The free amine (if analyzing the final product) interacts with silanols on the column.

    • Add Modifier: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase to mask silanols.

    • Derivatization: If direct resolution fails, derivatize the amino alcohol with Mosher's Acid Chloride or NBD-Cl . This adds a second chiral center (diastereomers) or a rigid fluorophore, drastically improving separation factors (

      
      ).
      

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][8] Accounts of Chemical Research.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[5][6] Angewandte Chemie International Edition.

  • Hayes, A. M., et al. (2005). A Review of the Synthesis of the Beta-Adrenergic Agonists. Tetrahedron.
  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALCEL® OD-H.

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves chlorinated aromatics and transition metals; appropriate PPE and waste disposal are mandatory.

Sources

Technical Support Center: Stability & Handling of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Amino-1-(2-chlorophenyl)ethanol CAS: 23496-56-2 (Racemic) / 127428-62-0 (Enantiomer) Chemical Class:


-Amino Alcohol / Halogenated Phenylethanolamine
Support Tier:  Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of This compound , a critical intermediate in the synthesis of


-adrenergic agonists (e.g., Tulobuterol) and other chiral pharmaceuticals.

Due to the presence of a primary amine, a benzylic alcohol, and an ortho-chloro substituent, this molecule exhibits specific sensitivities to oxidation, pH fluctuations, and thermal stress. This guide provides actionable troubleshooting steps and validated stress-testing protocols to ensure data integrity in your drug development pipeline.

Module 1: Chemical Stability Profile

Structural Vulnerabilities

The stability of this compound is dictated by three competing degradation pathways. Understanding these mechanisms is essential for interpreting impurity profiles.

VulnerabilityMechanismTrigger ConditionsResulting Impurity
Oxidation (Benzylic) Radical-mediated dehydrogenation of the benzylic carbon.Air exposure, Metal ions (

,

), Basic pH.

-Aminoketone
(2-Amino-1-(2-chlorophenyl)ethanone). Unstable; rapidly dimerizes.
Oxidation (Amine) N-oxidation of the primary amine.Peroxides (in solvents), High

tension.
Hydroxylamine/Nitro derivatives.
Cyclization Intramolecular nucleophilic attack.Carbonyl sources (e.g., atmospheric

, acetone), High Heat.
Oxazolidinones (with

) or Schiff Bases (with ketones).
Photolysis Homolytic cleavage of the C-Cl bond.UV Light (esp. <290 nm).Dechlorinated analogs (2-Amino-1-phenylethanol).
The "Free Base" vs. "Salt" Trap
  • Hydrochloride Salt: Generally a stable, high-melting solid. Hygroscopic but chemically robust.

  • Free Base: Often an oil or low-melting solid. Highly reactive with atmospheric

    
     to form carbamates (reversible) or carbonates (irreversible). Always store the free base under Argon. 
    

Module 2: Troubleshooting & FAQs

Q1: My sample has turned from white/colorless to yellow. Is it still usable?

Diagnosis: The yellowing is likely due to the formation of the


-aminoketone  degradation product (2-amino-1-(2-chlorophenyl)ethanone) or its subsequent polymerization (Schiff base formation). The ortho-chloro group provides some steric protection, but the benzylic position remains sensitive to autoxidation.

Action:

  • Check Purity: Run an HPLC.[1] If purity is >98% and the impurity is a known ketone (often RRT ~1.1-1.2), repurification via recrystallization (for salts) may be possible.

  • Prevention: Ensure storage at -20°C. If handling the free base, sparge all solvents with nitrogen before dissolution.

Q2: I see "Ghost Peaks" or split peaks in my HPLC chromatogram.

Diagnosis: This is a classic artifact for


-amino alcohols.
  • pH Mismatch: The amine function (

    
    ) interacts with silanol groups on the column if the mobile phase pH is neutral.
    
  • In-Vial Carbamation: If the sample was dissolved in a non-buffered solvent and left in an autosampler, it may have reacted with atmospheric

    
    .
    

Action:

  • Modify Mobile Phase: Use a high-pH buffer (Ammonium Bicarbonate, pH 10) for basic stability, or strictly acidic (0.1% TFA) to keep the amine protonated.

  • Diluent: Dissolve samples in the mobile phase immediately prior to injection.

Q3: The material is clumping and difficult to weigh.

Diagnosis: Hygroscopicity. The HCl salt of this compound absorbs moisture rapidly, leading to hydrolysis risks or weighing errors.

Action:

  • Handle in a glove box or low-humidity environment (<40% RH).

  • Dry the material in a vacuum oven at 40°C with

    
     trap before critical weighing for quantitative standards.
    

Module 3: Validated Stress Testing Protocols (ICH Q1A)

To validate your analytical methods or determine shelf-life, follow these stress conditions tailored for this specific molecule.

Degradation Pathways Visualization

DegradationPathways Parent This compound (Parent) Ketone 2-Amino-1-(2-chlorophenyl)ethanone (Oxidation) Parent->Ketone Oxidation (Air/Metal) Dechlor Dechlorinated Analog (Photolysis) Parent->Dechlor UV Light (<290nm) Carbamate Carbamate/Oxazolidinone (CO2 Reaction) Parent->Carbamate + CO2 (Free Base) Dimer Pyrazine/Dihydropyrazine Derivatives (Dimerization) Ketone->Dimer Condensation

Figure 1: Primary degradation pathways for this compound under stress.

Experimental Protocols
Protocol A: Oxidative Stress (Benzylic Oxidation)
  • Objective: Simulate long-term air exposure.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 10 mg of substance in 1 mL Acetonitrile/Water (50:50).

    • Add 0.2 mL of 3%

      
      .
      
    • Incubate at Room Temperature for 2 hours. (Note: Avoid heating initially; benzylic amines are hyper-sensitive).

    • Quench with Sodium Metabisulfite before HPLC analysis.

  • Expected Result: Formation of the

    
    -aminoketone (loss of 2H, -2 Da mass shift if analyzed by MS).
    
Protocol B: Acid/Base Hydrolysis
  • Objective: Test stability of the C-N and C-Cl bonds.

  • Reagents: 0.1 N HCl and 0.1 N NaOH.

  • Procedure:

    • Acid: Reflux 10 mg in 1 mL 0.1 N HCl at 60°C for 4 hours.

    • Base: Reflux 10 mg in 1 mL 0.1 N NaOH at 60°C for 4 hours.

    • Neutralize exactly to pH 7.0 before analysis.

  • Expected Result:

    • Acid:[2][3] Generally stable (protonation protects the amine).

    • Base: Potential degradation.[2][4][5] Watch for elimination products (styrenes) or epoxide formation (via intramolecular displacement of Cl, though rare due to ring strain/aromaticity, displacement of the OH is more likely if activated).

Protocol C: Photostability (Confirmatory)
  • Objective: Assess susceptibility of the Aryl-Cl bond.

  • Procedure: Expose solid sample (thin layer, <2mm) to 1.2 million lux hours (cool white fluorescent) and 200 Wh/m² UV.

  • Control: Wrap a parallel sample in aluminum foil.

  • Expected Result: If the "Exposed" sample shows a peak at RRT < 1.0 (lower molecular weight) compared to "Control," photodechlorination is occurring.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to resolve analytical anomalies.

TroubleshootingTree Start Issue Detected Color Yellow/Brown Discoloration Start->Color Peak HPLC Peak Splitting/Tailing Start->Peak Weight Mass Gain/Clumping Start->Weight OxCheck Check Storage Temp & Seal Color->OxCheck pHCheck Check Mobile Phase pH Peak->pHCheck HygroAction Dry w/ P2O5 (Vacuum) Handle in Glovebox Weight->HygroAction OxAction Recrystallize or Discard (Irreversible Oxidation) OxCheck->OxAction Confirmed pHAction Add 0.1% TFA or Use High pH Buffer pHCheck->pHAction pK_a Mismatch

Figure 2: Rapid response decision tree for common stability issues.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6] International Council for Harmonisation. [Link]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols.[7] Tetrahedron, 56(17), 2561-2576. (Foundational chemistry for

    
    -amino alcohol reactivity). [Link]
    
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2] Advanced Drug Delivery Reviews, 59(1), 59-96. (Methodology for oxidative stress testing). [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Identification of unknown peaks in HPLC analysis of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-Amino-1-(2-chlorophenyl)ethanol (ACPE) . This compound presents a "perfect storm" for HPLC analysis: it is a basic amine (causing peak tailing), it possesses a chromophore (phenyl ring), it is chiral (requiring enantiomeric control), and it contains a halogen (chlorine), which is a key mass spectrometry identifier.

This guide moves beyond generic advice, applying chemical logic specifically to ACPE synthesis and degradation pathways to help you identify unknown peaks.

Quick Reference: ACPE Physicochemical Profile
ParameterCharacteristicChromatographic Impact
Structure Phenyl ring, 2-Cl substituent, Ethanolamine tailUV active (210–220 nm); Basic tailing.
Basicity Primary Amine (

)
Will be protonated at pH < 7. Interacts with free silanols.
Stereochemistry One chiral centerEnantiomers co-elute on C18; require chiral selection.
Isotopes Chlorine (

/

)
Distinct 3:1 isotopic pattern in Mass Spec.

Module 1: Pre-Run Diagnostics (System vs. Sample)

User Question: "I see a small peak eluting at 14.2 min. Is this an impurity in my ACPE sample or a system artifact?"

Scientist’s Response: Before assuming chemical contamination, we must rule out "Ghost Peaks." These are common in gradient elution of amino alcohols where sensitive low-UV detection (210 nm) is used.

Diagnostic Protocol: The Zero-Volume Injection
  • Run 1 (Blank): Inject pure mobile phase solvent (e.g., 100% Methanol).

  • Run 2 (Gradient): Run the gradient without an injection (0 µL).

  • Run 3 (Sample): Inject your ACPE sample.

Interpretation:

  • Peak in Run 2 & 3: This is a System Artifact (Mobile phase contaminant, pump seal wear, or aqueous water quality).

  • Peak in Run 1 & 3 only: This is Carryover from a previous high-concentration injection.

  • Peak in Run 3 only: This is a Real Impurity . Proceed to Module 2.

Visual Workflow: Unknown Peak Decision Tree

Unknown_Peak_ID Start Unknown Peak Detected BlankRun Run Gradient Blank (No Injection) Start->BlankRun PeakPresent Is Peak Present? BlankRun->PeakPresent SystemArtifact System Artifact (Water/Solvent Impurity) PeakPresent->SystemArtifact Yes InjectionBlank Run Solvent Blank (Injection) PeakPresent->InjectionBlank No PeakInInj Is Peak Present? InjectionBlank->PeakInInj Carryover Injector Carryover (Wash Needle) PeakInInj->Carryover Yes RealImpurity Real Sample Impurity (Proceed to Module 2) PeakInInj->RealImpurity No

Figure 1: Decision matrix for distinguishing system artifacts from true chemical impurities.

Module 2: Chemical Logic (Synthesis & Degradation)

User Question: "I have a real impurity eluting significantly later than ACPE (RRT 1.5). What is it likely to be?"

Scientist’s Response: In Reverse Phase (RP-HPLC), retention is driven by hydrophobicity. ACPE is polar (amine + alcohol). Late-eluting peaks are less polar (more hydrophobic). We must look at the synthesis precursors.

Common Synthesis Route: Henry Reaction & Reduction

The synthesis often proceeds: 2-Chlorobenzaldehyde


Nitro-aldol intermediate 

ACPE .
Potential ImpurityChemical NatureRP-HPLC BehaviorIdentification Tip
2-Chlorobenzaldehyde Starting Material. No amine, no alcohol. Highly hydrophobic.Late Eluter. RRT > 1.5.Distinct UV spectrum (carbonyl n


transition).
Nitro-intermediate 1-(2-chlorophenyl)-2-nitroethanol.Mid-Late Eluter. Strong UV absorption due to Nitro group.
Dehydrated Product Styrene derivative (loss of

).
Late Eluter. Conjugated double bond increases UV max wavelength.
Oxidized Product 2-Amino-1-(2-chlorophenyl)ethanone (Ketone).Early/Co-eluter. Loss of chirality. Similar polarity to ACPE.
Visual Pathway: Impurity Origins

Impurity_Pathway SM 2-Chlorobenzaldehyde (Starting Material) [Late Eluting] Nitro Nitro-Ethanol Intermediate [Mid Eluting] SM->Nitro + Nitromethane ACPE ACPE (Target Product) [Early/Mid Eluting] Nitro->ACPE Reduction Styrene Styrene Derivative (Dehydration Impurity) [Late Eluting] ACPE->Styrene - H2O (Acid/Heat) Ketone Amino-Ketone (Oxidation Impurity) [Co-Eluting] ACPE->Ketone Oxidation (Air/Light)

Figure 2: Origin of common impurities based on synthesis and degradation pathways.

Module 3: Peak Shape & Tailing Issues

User Question: "My ACPE peak is tailing badly (Asymmetry > 1.5). Is this an impurity co-eluting under the tail?"

Scientist’s Response: Likely not. This is the classic "Amine Effect." The basic amine group on ACPE interacts with acidic silanols (


) on the silica backbone of your column.
Troubleshooting Protocol
  • Mobile Phase pH: Ensure pH is < 3.0 . At this pH, silanols are protonated (

    
    ) and neutral, reducing interaction with the amine.
    
    • Recommendation: 0.1% Formic Acid or 20mM Phosphate Buffer pH 2.5.

  • Ion Pairing: If pH control fails, add an ion-pairing agent like Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA pairs with the amine to form a neutral complex, sharpening the peak.

  • Column Choice: Switch to a "Base-Deactivated" or "Polar-Embedded" C18 column (e.g., Agilent Zorbax Bonus-RP or Waters XSelect). These shield silanols.

Module 4: Stereochemistry (The Hidden Impurity)

User Question: "I see a split peak or a 'shoulder' on the main peak. My MS says the mass is identical to the main peak."

Scientist’s Response: You are likely observing partial separation of enantiomers . ACPE has one chiral center.

  • Standard C18: Enantiomers should co-elute perfectly. If they split, your system might contain a "chiral contaminant" (rare) or you are using a cyclodextrin additive.

  • Chiral Analysis: To quantify the "wrong" enantiomer (distomer), you must use a chiral column.

Recommended Chiral Method:

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H) or Macrocyclic Glycopeptide (Chirobiotic T).

  • Mode: Normal Phase (Hexane/IPA) is traditional, but Polar Organic Mode (Acetonitrile/Methanol/Acetic Acid/TEA) often works better for polar amino alcohols.

Module 5: Advanced Identification (Mass Spectrometry)

User Question: "I have a peak with m/z 171. Is this my compound?"

Scientist’s Response: Do not rely on the base mass alone. You must validate the Chlorine Isotope Pattern .

The "Rule of 3:1"

Chlorine exists naturally as


 (75%) and 

(25%).
  • The Signature: Any fragment containing one chlorine atom must show two peaks separated by 2 Da (

    
     and 
    
    
    
    ) with an intensity ratio of 3:1 .[1][2][3]

Validation Step:

  • Look at your Mass Spectrum for the unknown peak.

  • If the peak is at

    
     X, is there a peak at 
    
    
    
    that is roughly 33% the height of X?
    • Yes: The impurity contains the chlorophenyl ring (likely related to starting material or product).

    • No: The impurity has lost the chlorine (rare) or is a contaminant from buffers/solvents (e.g., plasticizers).

References

  • Separation of Amino Alcohol Enantiomers

    • Source: Sigma-Aldrich Technical Guides.
    • URL:

  • Synthesis & Impurities of Phenylethanolamines

    • Source: National Institutes of Health (PubChem). "Phenylethanolamine Compound Summary."
    • URL:

  • Mass Spectrometry of Halogenated Compounds

    • Source: Chemistry Steps.[4] "Isotopes in Mass Spectrometry – The M+2 Peak."

    • URL:

  • HPLC Troubleshooting (Ghost Peaks)

    • Source: LCGC International. "Troubleshooting: Ghost Peaks in Gradient HPLC."
    • URL:

Sources

Technical Support Center: Stereoselective Reduction of 2-Amino-1-(2-chlorophenyl)ethanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SR-2Cl-Ph-001 Subject: Solvent Engineering for Enantiomeric Excess (


) Optimization
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

Welcome to the technical support hub. You are likely targeting the synthesis of (R)- or (S)-2-amino-1-(2-chlorophenyl)ethanol , a critical chiral pharmacophore found in bronchodilators like Tulobuterol and Clorprenaline .

The reduction of the precursor ketone (typically 1-(2-chlorophenyl)-2-aminoethanone ) presents a unique stereochemical challenge due to the ortho-chloro substituent . This steric bulk forces the aromatic ring to rotate out of planarity with the carbonyl group, altering the trajectory of hydride attack.

The Solvent Effect: In this specific transformation, the solvent is not merely a medium; it is a ligand .

  • Coordination Competition: In Lewis-acid catalyzed reductions (e.g., CBS), Lewis-basic solvents (THF) compete with the substrate for the catalyst binding site, often lowering

    
    .
    
  • Transition State Stabilization: In Transfer Hydrogenation (ATH), the polarity of the solvent stabilizes the charge-separated transition state (TS).

  • Solubility vs. Selectivity: The amino-ketone precursor is often an HCl salt. High-polarity solvents dissolve the salt but may disrupt the tight ion-pairing required for high stereocontrol.

Troubleshooting Guides (FAQ Format)

Scenario A: Asymmetric Transfer Hydrogenation (ATH)

Method: Ruthenium-catalyzed (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) Standard Solvent: Isopropanol (IPA) / Formic Acid (FA)

Q1: My conversion is high (>95%), but the enantiomeric excess (


) is stuck at 80-85%. How do I push it to >98%? 
A:  The ortho-chloro substituent creates a "leaky" catalytic cycle if the solvent system is too protic.
  • Diagnosis: Water contamination or excessive proton exchange rates in pure IPA.

  • Solution: Switch to an azeotropic mixture of Formic Acid/Triethylamine (5:2) in Dichloromethane (DCM) or Ethyl Acetate .

    • Why? The biphasic or less polar organic layer protects the hydride transfer transition state from non-enantioselective background reduction. The bulky ortho-group requires a tighter "chiral pocket," which is better maintained in non-coordinating solvents like DCM compared to bulk IPA.

Q2: The reaction stalls after 50% conversion. A: This is likely product inhibition or catalyst deactivation due to the free amine.

  • Solution: Ensure the precursor is the Hydrochloride salt , not the free amine. The free amino group can coordinate irreversibly to the Ruthenium center, poisoning the catalyst. If you must use the free amine, add 1.05 eq. of HCl or use a solvent with higher buffering capacity.

Scenario B: Corey-Bakshi-Shibata (CBS) Reduction

Method: Borane (BH


) + Chiral Oxazaborolidine
Standard Solvent:  THF

Q3: I see a significant drop in


 when scaling up from 1g to 10g using THF. 
A:  This is a classic temperature/solvent mismatch . The reduction is exothermic. In THF, local hot spots accelerate the non-catalyzed background reduction by free Borane, which is racemic.
  • Solution: Switch the solvent to Toluene .

    • Protocol: Drip the ketone (dissolved in minimal THF or DCM) into the Catalyst/Borane mixture in Toluene at -20°C.

    • Mechanism:[1][2][3][4] Toluene does not coordinate to Borane. This keeps the Borane "hungry" for the chiral catalyst, ensuring the reaction proceeds only through the chiral complex.

Q4: My substrate (Amino-ketone HCl salt) is insoluble in Toluene. A: This is the primary limitation of CBS for amino-ketones.

  • Solution: Use a Dual-Solvent System . Dissolve the substrate in the minimum amount of DCM or CH

    
    Cl
    
    
    
    , and add this slowly to the catalyst in Toluene. Avoid Methanol or Ethanol, as they react with Borane.

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting the optimal solvent based on your reduction methodology and substrate constraints.

SolventSelection Start Target: 2-Amino-1-(2-chlorophenyl)ethanol Method Select Reduction Method Start->Method CBS CBS Reduction (Borane + Oxazaborolidine) Method->CBS ATH Transfer Hydrogenation (Ru-TsDPEN) Method->ATH Bio Biocatalysis (KREDs / A. alternata) Method->Bio Solubility Is Substrate Soluble in Toluene? CBS->Solubility Tol_Yes Use Toluene (Max Stereoselectivity) Solubility->Tol_Yes Yes Tol_No Use DCM / Toluene (Slow Addition) Solubility->Tol_No No OrthoEffect Ortho-Cl Steric Clash? ATH->OrthoEffect IPA Isopropanol (IPA) (Standard, Moderate ee) OrthoEffect->IPA Low Steric Bulk Optimized DCM + FA/TEA (5:2) (High ee for Ortho-subs) OrthoEffect->Optimized High Steric Bulk (2-Cl) Buffer Phosphate Buffer + DMSO (5-10%) Bio->Buffer

Caption: Solvent selection logic flow for maximizing stereoselectivity in 2-chlorophenyl ketone reduction.

Comparative Data: Solvent Impact on Stereoselectivity

The table below aggregates typical results for the reduction of 1-(2-chlorophenyl)-2-aminoethanone (or its N-protected analogs).

Reduction MethodSolvent SystemTemp (°C)Yield (%)

(%)
Comments
CBS (Borane) THF09284Solvent competes with catalyst; background reduction occurs.
CBS (Borane) Toluene -20 88 96 Recommended. Non-coordinating solvent maximizes catalyst efficacy.
Ru-ATH Isopropanol (IPA)259589Fast reaction, but ortho-Cl induces steric slip in TS.
Ru-ATH DCM / FA:TEA 25 93 >98 Recommended. Aprotic solvent stabilizes the specific chiral conformation.
Biocatalysis Buffer (pH 7)2880>99Excellent

, but difficult workup due to emulsion formation.

Recommended Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation[5]

This protocol is optimized for the 2-chlorophenyl substrate, utilizing a solvent system that minimizes steric clashing issues.

Reagents:

  • Substrate: 1-(2-chlorophenyl)-2-aminoethanone HCl

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (S/C = 1000)

  • Solvent: Dichloromethane (DCM)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio)

Step-by-Step:

  • Inerting: Purge a reaction vessel with Nitrogen for 15 minutes.

  • Solvation: Dissolve the ketone HCl salt in DCM (0.5 M concentration). Note: DCM ensures solubility of the lipophilic chlorophenyl group while maintaining a distinct phase from the aqueous workup later.

  • Catalyst Addition: Add the Ruthenium catalyst as a solid.

  • Initiation: Add the Formic Acid/TEA mixture dropwise via syringe.

    • Critical Control Point: The reaction produces CO

      
       gas. Ensure adequate venting.
      
  • Reaction: Stir at 25°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column).

  • Workup: Quench with saturated NaHCO

    
    . The product will partition into the DCM layer.
    
  • Purification: Evaporate DCM. Recrystallize from EtOAc/Hexane to upgrade

    
     to >99%.
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5] Journal of the American Chemical Society. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research. Link

  • Hamed, R. B., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences (PNAS). Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[3][6] Angewandte Chemie International Edition. Link

  • Kamal, A., et al. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. The Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Validation of HPLC Method for 2-Amino-1-(2-chlorophenyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The Analytical Challenge

2-Amino-1-(2-chlorophenyl)ethanol (CAS: 1424-74-4 / related isomers) is a critical chiral amino-alcohol intermediate, often implicated in the synthesis of dissociative anesthetics (e.g., Ketamine) and their metabolites (Hydroxynorketamine).

Its structure presents a dual analytical challenge:

  • Polarity: The amino (-NH₂) and hydroxyl (-OH) groups create significant polarity, causing peak tailing on standard C18 columns due to silanol interactions.

  • Chromophore Weakness: The chlorinated benzene ring offers limited UV absorption, requiring low-wavelength detection where solvent cut-off noise becomes a risk.

This guide validates a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, comparing it objectively against Gas Chromatography (GC) and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives.

Method Selection: Why RP-HPLC?

Before detailing the protocol, we must justify the technique against common alternatives.

Comparative Analysis: HPLC vs. GC vs. HILIC[1]
FeatureRP-HPLC (Proposed) GC-MS / FID HILIC
Analyte Suitability High. Excellent for polar/ionic amines. No derivatization required.Medium. Requires derivatization (e.g., silylation) to mask -OH/-NH₂ groups and prevent thermal degradation.High. Great retention for polar compounds, but equilibration times are long.
Sample Prep Simple. Dilute-and-shoot (aqueous/organic mix).Complex. Extraction + Derivatization (adds error sources).Simple. Similar to RP-HPLC but requires high organic diluents.
Sensitivity Moderate. UV @ 215nm is sufficient for quantitation (>0.1%).High. MS detection offers lower LODs for trace impurity analysis.High. Favorable for MS detection (high organic mobile phase).
Robustness Excellent. Highly reproducible retention times (RT).Good. Dependent on derivatization completeness.Fair. Sensitive to small changes in mobile phase pH and ionic strength.
Throughput Medium. 10–15 min run time.Fast. < 10 min run time.Medium. Long re-equilibration reduces throughput.

Verdict: While GC-MS is superior for trace impurity identification, RP-HPLC is the preferred method for routine quantification (Assay/Purity) due to its robustness, lack of derivatization, and compatibility with salt forms.

Visualizing the Validation Workflow

The following diagram outlines the decision logic and validation lifecycle used for this guide, adhering to ICH Q2(R2) principles.

ValidationWorkflow Start Method Development Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Optimization Mobile Phase Optimization (pH & Buffer Strength) Screening->Optimization Select Phenyl-Hexyl Validation ICH Q2(R2) Validation Optimization->Validation Finalize Parameters Validation->Optimization Fail (Re-optimize) Routine Routine QC Analysis Validation->Routine Pass Criteria

Figure 1: Analytical Lifecycle Management. The transition from development to routine QC requires a feedback loop if validation criteria (Specificity/Linearity) are not met.

Validated Experimental Protocol

This protocol uses a Phenyl-Hexyl column rather than a standard C18. The phenyl ligand provides unique


 interactions with the chlorophenyl ring of the analyte, improving selectivity and peak shape compared to standard alkyl chains.
Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Acidic pH ensures the amine is fully protonated, preventing secondary silanol interactions.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% A : 40% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound reference standard in 10 mL of Mobile Phase (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay level (100%).

Validation Data & Performance

The following data summarizes the validation results based on ICH Q2(R2) guidelines.

System Suitability & Specificity
  • Retention Time: ~4.2 minutes.

  • Tailing Factor: 1.1 (Acceptance: < 1.5). Note: The Phenyl-Hexyl column significantly reduced tailing compared to C18 (typically ~1.8).

  • Resolution: > 2.0 from nearest synthesis impurity (2-chlorophenacyl bromide).

Linearity and Range

Linearity was established by injecting 5 levels ranging from 50% to 150% of the target concentration (0.05 – 0.15 mg/mL).

Concentration (%)Conc. (µg/mL)Peak Area (mAU*s)
50501250.4
75751870.1
1001002505.6
1251253120.8
1501503755.2
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix (if drug product) or solvent (if drug substance) at three levels.

Spike LevelRecovery (%)RSD (%)Status
80%99.40.5Pass
100%100.20.3Pass
120%99.80.6Pass
Precision (Repeatability)

Six replicate injections of the 100% standard.

  • Mean Area: 2505.6

  • % RSD: 0.25% (Criteria:

    
    )
    

Scientific Rationale: The "Why" Behind the Protocol

pH and pKa Interaction

The pKa of the amino group is approximately 9.5 .

  • At pH 3.0 (Buffer): The amine is fully protonated (

    
    ). While this usually reduces retention on C18, the Phenyl-Hexyl column engages in 
    
    
    
    stacking with the chlorinated benzene ring of the analyte. This dual mechanism (hydrophobic +
    
    
    ) provides superior selectivity over pure hydrophobicity.
Wavelength Selection

The molecule lacks extended conjugation.

  • 254 nm: Common UV range, but sensitivity is low for this molecule.

  • 215 nm: Targets the peptide-bond-like absorption of the amine/alcohol vicinity and the benzene ring's secondary band. We use high-purity Acetonitrile (cut-off ~190 nm) to minimize baseline noise at this low wavelength.

Troubleshooting Guide (Decision Tree)

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift RT Drift Issue->Drift Action1 Check Buffer pH (Must be < 3.0) Tailing->Action1 Action3 Equilibrate Column (> 20 Column Vols) Drift->Action3 Action2 Add Ion-Pair Reagent (e.g., Hexanesulfonate) Action1->Action2 If fails

Figure 2: Troubleshooting logic for common amino-alcohol HPLC issues.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643217, 2-Amino-1-phenylethanol derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3] Retrieved from [Link]

  • Dolan, J. W. LCGC North America. "The Importance of pH in HPLC Method Development." (2000). Retrieved from [Link]

Sources

Determining the Enantiomeric Purity of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Amino-1-(2-chlorophenyl)ethanol (CAS: 13908-53-7) is a critical chiral building block, most notably serving as the immediate precursor to the bronchodilator Tulobuterol . The pharmacological efficacy of such


-amino alcohol derivatives is strictly governed by their stereochemistry; typically, the (

)-enantiomer exhibits significantly higher potency for

-adrenergic receptors. Consequently, determining the enantiomeric excess (

) of this intermediate is a mandatory critical quality attribute (CQA) in drug development.

This guide evaluates and details the two primary methodologies for determining enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC) and NMR Spectroscopy via Chiral Derivatizing Agents (CDAs) .

The Stereochemical Challenge

The molecule possesses a single chiral center at the benzylic position (C1). The ortho-chloro substituent introduces steric bulk that, while beneficial for preventing racemization, can complicate separation on certain stationary phases due to steric hindrance at the chiral binding pocket.

Method Selection Framework

The choice of method depends on the stage of development and the required precision.

MethodSelection Start Start: Sample Type Purity High Precision Required? (>99% ee quantification) Start->Purity Config Absolute Configuration Unknown? Start->Config HPLC Method A: Chiral HPLC (Polysaccharide Columns) Purity->HPLC Yes (QC/Process Control) NMR Method B: 1H NMR (Mosher's Acid Derivatization) Purity->NMR No (Rough Screen) Config->HPLC No (Routine Analysis) Config->NMR Yes (Structural Assignment)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on experimental goals.

Method A: Chiral HPLC (The Gold Standard)

Chiral HPLC is the industry standard for quantifying enantiomeric purity due to its high precision (


 error), reproducibility, and ability to be validated under GMP guidelines. For 

-amino alcohols, Polysaccharide-based Stationary Phases (Amylose or Cellulose derivatives) are the most effective.
Recommended Stationary Phases

The ortho-chloro group interacts distinctively with the chiral grooves of polysaccharide phases.

  • Primary Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The rigid cellulose backbone often provides superior recognition for the bulky ortho-substituted phenyl ring.

  • Secondary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Validated Experimental Protocol (Normal Phase)

Objective: Achieve baseline resolution (


) between (

) and (

) enantiomers.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) or Ethylenediamine (EDA) – Crucial for peak shape.

Instrument Parameters:

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 220 nm (The phenyl ring absorption is strong here; 254 nm is also acceptable but less sensitive).

Procedure:

  • System Passivation: Flush the system with 100% IPA to remove any trace water, which deactivates normal phase columns.

  • Equilibration: Pump the mobile phase for 30–60 minutes until the baseline is stable.

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of the Mobile Phase (without DEA if possible, or with DEA if solubility is poor). Filter through a 0.45

    
    m PTFE filter.
    
  • Injection: Inject 5–10

    
    L.
    

Expected Results:

  • Retention Times: The ortho-chloro substituent typically reduces retention slightly compared to the unsubstituted analog due to steric exclusion from the deepest pores, but enhances selectivity. Expect

    
     values between 8–15 minutes.
    
  • Peak Tailing: Without DEA, severe tailing will occur due to the interaction between the free amine and residual silanols on the silica support. The 0.1% DEA acts as a silanol blocker.

Mechanism of Separation

The separation relies on a "three-point interaction" model involving:

  • Hydrogen Bonding: Between the carbamate groups of the stationary phase and the hydroxyl/amine groups of the analyte.

  • 
    -
    
    
    
    Stacking:
    Between the phenyl ring of the analyte and the aromatic rings of the polymer.
  • Steric Inclusion: The 2-chlorophenyl group fits into specific chiral cavities. The mismatch of the "wrong" enantiomer prevents deep inclusion, reducing retention time.

Method B: NMR Spectroscopy (Mosher's Analysis)

When a chiral column is unavailable, or absolute configuration is unknown, derivatization with Mosher's Acid Chloride (


-methoxy-

-trifluoromethylphenylacetyl chloride, MTPA-Cl) is the method of choice.
Principle

The enantiomers of the amino alcohol react with a single enantiomer of Mosher's acid (e.g., (


)-MTPA-Cl) to form diastereomeric amides/esters . Because diastereomers have different physical properties, their chemical shifts in 

H or

F NMR will differ.
Experimental Protocol

Reagents:

  • (

    
    )-(-)-MTPA-Cl (or (
    
    
    
    )-isomer)
  • Pyridine-d5 (Solvent and base)

  • NMR Tube

Procedure:

  • Mix: In an NMR tube, dissolve 5–10 mg of this compound in 0.5 mL Pyridine-d5.

  • React: Add 1.5 equivalents of (

    
    )-MTPA-Cl. Shake carefully. The reaction is usually instantaneous for the amine (forming the amide). The hydroxyl group may react slower or require heating, but the amide formation is sufficient for discrimination.
    
  • Analyze: Acquire a

    
    H NMR (500 MHz recommended) or 
    
    
    
    F NMR spectrum.

Data Interpretation:

  • Focus on the Methine Proton (

    
    -C-OH) or the Trifluoromethyl group  (
    
    
    
    ).
  • The diastereomeric excess (

    
    ) measured by NMR is equivalent to the enantiomeric excess (
    
    
    
    ) of the original sample.
  • Note: The presence of the ortho-chlorine creates significant magnetic anisotropy differences between the two diastereomers, typically resulting in a large

    
     (separation of peaks), making integration easy.
    

Comparative Analysis

The following table contrasts the two methods to aid in operational decision-making.

FeatureMethod A: Chiral HPLCMethod B: NMR (Mosher's)
Primary Use Routine QC, Process MonitoringStructure Elucidation, Early R&D
Precision High (

)
Moderate (

)
Throughput High (Automated injections)Low (Manual derivatization)
Sample Recovery Possible (Prep HPLC)Impossible (Destructive)
Cost per Run Low (after column purchase)High (Deuterated solvents, reagents)
Limit of Detection

impurity

impurity

Troubleshooting & Optimization Workflow

If baseline separation is not achieved in HPLC, follow this logic path:

Optimization Problem Issue: Poor Resolution (Rs < 1.5) Check1 Check Mobile Phase Additive Is DEA/EDA present? Problem->Check1 Action1 Add 0.1% Diethylamine Check1->Action1 No Check2 Adjust Solvent Strength Is retention too low (k' < 2)? Check1->Check2 Yes Action2 Decrease IPA % (e.g., to 5%) Check2->Action2 Yes Check3 Change Column Selectivity Check2->Check3 No Action3 Switch from OD-H to AD-H or Lux Cellulose-1 Check3->Action3

Figure 2: Step-by-step troubleshooting guide for HPLC method development.

Key Technical Insight: The "Memory Effect"

When switching between normal phase (Hexane/IPA) and reversed phase modes on polysaccharide columns, the polymer can undergo irreversible swelling changes. Dedicate specific columns to specific solvent modes. For this compound, Normal Phase is strictly preferred due to the high solubility of the free base and superior peak shape.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Merck KGaA. Link(Note: General reference for substance properties).

Sources

Analytical Strategies for 2-Amino-1-(2-chlorophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-Amino-1-(2-chlorophenyl)ethanol (ACPE) is a critical


-amino alcohol intermediate. It serves as a primary precursor and impurity in the synthesis of Ketamine  (specifically in the reduction of 1-(2-chlorophenyl)-2-aminoethanone) and is structurally related to bronchodilators like Tulobuterol .

Analysis of ACPE presents a "Triad of Challenges" for the analytical chemist:

  • Chirality: The molecule possesses one stereogenic center, requiring enantiomeric resolution (R/S) for pharmaceutical compliance.

  • Polarity: The coexistence of primary amine and hydroxyl groups creates severe peak tailing on standard silica columns and necessitates derivatization for gas chromatography.

  • Thermal Instability: The free base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO

    
    .
    

This guide objectively compares the three dominant analytical methodologies—Chiral HPLC , GC-MS , and LC-MS/MS —providing data-driven protocols to select the optimal workflow for your specific matrix.

Comparative Analysis Matrix

The following table synthesizes performance metrics based on standard industry protocols for aryl-amino alcohols.

FeatureMethod A: Chiral HPLC-UV Method B: GC-MS (Derivatized) Method C: LC-MS/MS
Primary Application Enantiomeric Purity (QC), Process ControlForensic Impurity Profiling, UnknownsBioanalysis (Plasma/Urine PK)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization Required)Moderate (Protein Precip/SPE)
Chiral Resolution High (

)
Moderate (Requires Chiral GC column)Low (Unless Chiral Column used)
Sensitivity (LOD) ~1–5 µg/mL~10–50 ng/mL< 1 ng/mL
Cost per Sample LowMediumHigh
Throughput Medium (15–30 min run)Low (Incubation time + Run)High (3–5 min run)

Decision Logic: Selecting the Right Method

The choice of method is strictly dictated by the sample matrix and the analytical question.

AnalyticalDecisionTree Start Start: Sample Type Matrix Identify Matrix Start->Matrix Bulk Bulk Drug Substance (Synthesis Powder) Matrix->Bulk High Conc. Bio Biological Fluid (Plasma/Urine) Matrix->Bio Trace Conc. Forensic Seized Unknown (Forensic Evidence) Matrix->Forensic Complex Impurities HPLC METHOD A: Chiral HPLC (Enantiomeric Excess) Bulk->HPLC Need R/S Ratio LCMS METHOD C: LC-MS/MS (High Sensitivity PK) Bio->LCMS Need <1ng/mL GCMS METHOD B: GC-MS (Impurity Profiling) Forensic->GCMS Spectral Library Match

Figure 1: Analytical Decision Tree. Select Method A for purity, Method B for structural identification, and Method C for biological sensitivity.

Deep Dive: Experimental Protocols

Method A: Chiral Normal-Phase HPLC (The Gold Standard for Purity)

Why this works: Polysaccharide-based stationary phases (Amylose/Cellulose) form hydrogen bonds with the amino-alcohol moiety, effectively discriminating between enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Critical Insight: The 0.1% Diethylamine (DEA) is non-negotiable. Without it, the basic amine group of ACPE will interact with residual silanols on the silica support, causing severe peak tailing (

      
      ).
      
  • Flow Rate: 1.0 mL/mL.

  • Detection: UV @ 220 nm (Chlorophenyl absorption) or 254 nm.

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.3 (controlled by DEA).

Method B: GC-MS with Derivatization (Forensic Profiling)

Why this works: ACPE is too polar and thermally labile for direct GC injection. Derivatization caps the -OH and -NH


 groups, increasing volatility and stability.

Protocol:

  • Extraction: Dissolve 1 mg sample in 1 mL Ethyl Acetate.

  • Derivatization Agent: Add 50 µL Pentafluoropropionic Anhydride (PFPA) .

    • Alternative: MSTFA can be used, but acylation (PFPA) provides more distinctive mass fragments for chlorinated aromatics.

  • Incubation: Heat at 60°C for 20 minutes. Evaporate to dryness under N

    
     and reconstitute in Ethyl Acetate.
    
  • GC Parameters:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm).

    • Inlet: 250°C, Splitless.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
  • MS Detection: SIM mode (Target Ions: m/z specific to the perfluoro-derivative).

Derivatization ACPE ACPE (Polar) -NH2 / -OH Reaction 60°C / 20 min ACPE->Reaction PFPA + PFPA (Reagent) PFPA->Reaction Deriv Bis-PFP-ACPE (Volatile) Reaction->Deriv Acylation

Figure 2: Derivatization workflow converting polar ACPE to volatile Bis-PFP derivative for GC-MS analysis.

Method C: LC-MS/MS (Bioanalytical Sensitivity)

Why this works: For pharmacokinetic studies (e.g., if ACPE is a metabolite), sensitivity is paramount.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 × 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive mode (

    
    ).
    
  • Transitions (MRM):

    • Precursor: m/z 172.0 (approx, based on

      
      Cl isotope).
      
    • Product Ions: Monitor loss of water (-18) and ammonia (-17).

Expert Commentary & Troubleshooting

The "Amine Tailing" Trap

A common failure mode in HPLC analysis of ACPE is asymmetric peak shape. This is caused by the interaction of the secondary amine with the acidic silanols of the stationary phase.

  • Solution: Always use a "base-deactivated" column or add an amine modifier (DEA, TEA) to the mobile phase. For LC-MS, where DEA is incompatible, use Ammonium Formate buffer (pH ~8-9) with a high-pH stable C18 column (e.g., Waters XBridge).

Stability Warning

ACPE is hygroscopic and reacts with atmospheric CO


 to form carbamates.
  • Protocol: Store reference standards in a desiccator at -20°C. Prepare fresh stock solutions daily.

Ketamine Impurity Context

In forensic analysis, ACPE is often designated as "Impurity A" or a related intermediate in the illicit synthesis of Ketamine. When analyzing seized powders, always look for the co-eluting "Chloro-ketone" intermediate (1-(2-chlorophenyl)-2-aminoethanone), which often appears in the same GC-MS window.

References

  • Chiral Separation of Amino Alcohols

    • Title: Enantioseparation of -amino alcohols by HPLC using polysaccharide-based chiral st
    • Source: Journal of Chromatography A.[1]

    • Context: Establishes the baseline for using Amylose columns for this class of compounds.
    • URL: (Generalized reference for CSPs).

  • Ketamine Impurity Profiling

    • Title: Characterization of 17 unknown ketamine manufacturing by-product impurities by UHPLC-QTOF-MS.
    • Source: Drug Testing and Analysis (2022).
    • Context: Identifies ACPE-related structures in forensic samples.[2]

    • URL:

  • GC-MS Derivatization Standards

    • Title: The Derivatization and Analysis of Amino Acids by GC-MS.[1][3][4][5]

    • Source: Sigma-Aldrich (Merck) Technical Bulletins.
    • Context: validating the use of silylation/acyl
    • URL:

  • Synthesis Pathways

    • Title: Synthesis of ketamine from a nontoxic procedure: a new and efficient route.[6][2][7]

    • Source: Journal of Chemical Sciences (2020).
    • Context: Describes the hydroxy-ketone intermediates rel
    • URL:

Sources

2-Amino-1-(2-chlorophenyl)ethanol vs other phenylethanolamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: 2-Amino-1-(2-chlorophenyl)ethanol vs. Phenylethanolamine Derivatives

Executive Summary: The "Ortho-Chloro" Structural Advantage

This compound (hereafter 2-Cl-PEA ) represents a specialized subclass of the phenylethanolamine family. While structurally homologous to endogenous neurotransmitters like Norepinephrine and Octopamine, the introduction of a chlorine atom at the ortho (2-) position fundamentally alters its physicochemical profile.

Unlike its unsubstituted parent (Phenylethanolamine) or hydroxylated analogs (Octopamine), 2-Cl-PEA serves primarily as a lipophilic chiral scaffold . Its performance is not defined by direct receptor agonism in its primary amine form, but by its utility as a robust, metabolically resistant precursor for


-adrenergic agonists (e.g., Tulobuterol).

Key Differentiators:

  • Steric Shielding: The ortho-chloro substituent creates significant steric hindrance near the chiral center, making this molecule a "stress test" substrate for enantioselective catalysts.

  • Lipophilicity: The halogen substitution drastically increases LogP compared to hydroxylated analogs, enhancing membrane permeability for its derivatives.

  • Metabolic Stability: The absence of phenolic hydroxyl groups renders it immune to COMT (Catechol-O-methyltransferase) degradation, a major limiting factor for catecholamines.

Part 1: Physicochemical & Structural Comparison

The following table contrasts 2-Cl-PEA with standard phenylethanolamine derivatives to highlight the shift from "hydrophilic neurotransmitter" to "lipophilic drug scaffold."

FeatureThis compound Phenylethanolamine (PEA) Norepinephrine (NE) Octopamine
Primary Role Synthetic Intermediate / ScaffoldTrace Amine / MetaboliteNeurotransmitterTrace Amine
Substitution 2-Chloro (Phenyl ring)None3,4-Dihydroxy4-Hydroxy
LogP (Est.) ~1.8 - 2.1 (High Lipophilicity)~0.6-1.2 (Hydrophilic)-0.7
MAO Susceptibility High (Primary amine)HighHighHigh
COMT Susceptibility Resistant (No catechol)ResistantHighly SusceptibleResistant
Chiral Challenge High (Ortho-steric bulk)LowModerateModerate
Key Derivative Tulobuterol (Bronchodilator)N/AEpinephrineSynephrine

Insight: The high LogP of 2-Cl-PEA is the critical performance metric. It allows derivatives like Tulobuterol to be administered via transdermal patches, a delivery route impossible for hydrophilic analogs like Norepinephrine.

Part 2: Synthetic Performance (The Chiral Benchmark)

In the field of process chemistry, 2-Cl-PEA is a "benchmark substrate" for testing the efficacy of asymmetric catalysts. The ortho-chloro group provides steric interference that makes standard reduction protocols difficult.

Comparative Enantioselectivity (ee%)

When reducing the ketone precursor (1-(2-chlorophenyl)ethanone) to the alcohol, the ortho-substituent typically lowers yield and enantiomeric excess (ee) compared to para-substituted analogs due to steric clash with the catalyst.

Substrate PrecursorCatalyst SystemYield (%)ee (%)Ease of Reaction
2-Chloro -acetophenoneRhodotorula glutinis (Biocatalysis)75%96%Difficult (Slow kinetics)
4-Chloro -acetophenoneRhodotorula glutinis92%>99%Easy (Min. steric hindrance)
Unsubstituted AcetophenoneNaBH4 / Chiral Modifier95%90%Standard

Performance Verdict: 2-Cl-PEA synthesis requires high-performance biocatalysts or Ruthenium-based transfer hydrogenation catalysts to achieve >95% ee. Standard chemical reductions often fail to achieve optical purity due to the ortho-effect.

Part 3: Pharmacological Pathway & Utility[2][3]

The biological value of 2-Cl-PEA is realized upon N-alkylation. The transformation from the primary amine (2-Cl-PEA) to the tert-butyl derivative (Tulobuterol) creates a highly selective


-agonist.
Mechanism of Action & Synthesis Pathway

G cluster_0 Critical Quality Attribute Precursor 2-Chloroacetophenone (Ketone) Intermediate This compound (2-Cl-PEA) Precursor->Intermediate Asymmetric Reduction Drug Tulobuterol (Tert-butyl derivative) Intermediate->Drug N-Alkylation (t-Butylamine) Receptor Beta-2 Adrenergic Receptor (Bronchodilation) Drug->Receptor Agonist Binding (High Selectivity)

Figure 1: The synthetic progression from ketone precursor to active pharmaceutical ingredient (Tulobuterol), highlighting 2-Cl-PEA as the critical chiral intermediate.[1][2]

Part 4: Experimental Protocol

Protocol: Biocatalytic Asymmetric Synthesis of (R)-2-Amino-1-(2-chlorophenyl)ethanol Rationale: Biocatalysis is preferred over metal hydrides to navigate the steric hindrance of the ortho-chloro group with high enantioselectivity.

Materials:

  • Substrate: 2-Amino-1-(2-chlorophenyl)ethanone hydrochloride (10 mM)

  • Biocatalyst: Geotrichum candidum (acetone powder) or commercially available KRED (Ketoreductase) screening kit.

  • Cofactor: NADPH (regenerated via glucose/glucose dehydrogenase).

  • Buffer: Phosphate buffer (100 mM, pH 7.0).

Workflow:

  • Preparation: Suspend the biocatalyst (50 mg/mL) in phosphate buffer containing Glucose (200 mM).

  • Initiation: Add the substrate (dissolved in minimal DMSO, <5% v/v final conc).

  • Incubation: Shake at 30°C / 180 rpm for 24–48 hours.

    • Note: The ortho-chloro group slows reaction kinetics; extended time is required compared to unsubstituted phenylethanolamines.

  • Extraction: Quench with ethyl acetate (EtOAc). Centrifuge to remove biomass. Extract supernatant 3x with EtOAc.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo.
    
  • Analysis: Determine conversion via HPLC (C18 column) and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Expected Results:

  • Conversion: >85%[3][4][5]

  • Enantiomeric Excess: >95% (R-isomer)

  • Appearance: White to off-white crystalline solid.

Part 5: References

  • Biocatalytic Reduction Studies:

    • Title: Asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM.

    • Source: ResearchGate / Journal of Molecular Catalysis B.

    • URL:[Link]

  • Pharmacological Context (Tulobuterol):

    • Title: Tulobuterol | C12H18ClNO | CID 5606.

    • Source: PubChem (National Library of Medicine).

    • URL:[Link]

  • Chemical Properties & Safety:

    • Title: Ethanol, 2-[(2-chlorophenyl)amino]- Substance Details.[4][6][7]

    • Source: US EPA (CompTox Chemicals Dashboard).

    • URL:[Link]

  • Ruthenium-Catalyzed Synthesis:

    • Title: Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol.[5]

    • Source: ACS Publications (Journal of Organic Chemistry).

    • URL:[Link]

Sources

Comparative study of (R)- and (S)-enantiomers of 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2-chlorophenyl)ethanol (CAS: 128704-85-8 for free base) is a critical chiral scaffold in the synthesis of


-adrenergic agonists, most notably Tulobuterol . As with most phenylethanolamine derivatives, its pharmacological "performance" is strictly governed by stereochemistry.
  • The (R)-Enantiomer: The eutomer (active form). It possesses the spatial configuration required for optimal hydrogen bonding with the serine residues in the

    
    -adrenergic receptor binding pocket. It is the high-value target for asymmetric synthesis.
    
  • The (S)-Enantiomer: The distomer (inactive or less active form). While pharmacologically inferior, it serves as a critical benchmark for analytical resolution and can be recycled via stereoinversion protocols in process chemistry.

This guide compares the physicochemical behavior, pharmacological potential, and synthetic accessibility of both enantiomers, providing actionable protocols for researchers.

Part 1: Chemical Profile & Stereochemical Basis

The fundamental difference between the two enantiomers lies in the orientation of the hydroxyl group at the chiral center (C1). This orientation dictates both the biological activity and the strategy required for their isolation.

Feature(R)-2-Amino-1-(2-chlorophenyl)ethanol(S)-2-Amino-1-(2-chlorophenyl)ethanol
Stereochemical Designation (R)-isomer (Rectus)(S)-isomer (Sinister)
Pharmacological Role Agonist Precursor (Eutomer)Inactive/Low Affinity (Distomer)
Key Downstream API (R)-Tulobuterol (Bronchodilator)N/A (Impurity)
Optical Rotation Typically (-) in ethanol (verify specific solvent conditions)Typically (+) in ethanol
CAS (HCl Salt) 851386-04-4128704-86-9 (generic/racemic refs often mixed)
Structural Visualization

The following diagram illustrates the stereochemical divergence and the downstream synthesis of Tulobuterol.

ChiralPathways Start 2-Chloro-1-(2-chlorophenyl)ethanone (Achiral Precursor) R_Enant (R)-2-Amino-1-(2-chlorophenyl)ethanol (Eutomer Scaffold) Start->R_Enant Asymmetric Transfer Hydrogenation (Ru-Cat) S_Enant (S)-2-Amino-1-(2-chlorophenyl)ethanol (Distomer) Start->S_Enant Non-selective Reduction (50% Yield) Tulobuterol (R)-Tulobuterol (Active API) R_Enant->Tulobuterol N-Alkylation (t-Butylamine) Receptor Beta-2 Adrenergic Receptor (Activation) S_Enant->Receptor Steric Clash (Low Affinity) Tulobuterol->Receptor High Affinity Binding

Figure 1: Stereochemical divergence in the synthesis of Tulobuterol. The (R)-pathway is the critical route for pharmaceutical efficacy.

Part 2: Performance Comparison

Pharmacological Performance (Receptor Binding)

The performance of these enantiomers is evaluated based on their ability to mimic norepinephrine at the


-adrenergic receptor.
  • Mechanism: The

    
    -hydroxyl group must form a hydrogen bond with the receptor's side chain (typically Serine-203, Serine-204, and Aspartate-113 in the 
    
    
    
    subtype).
  • (R)-Enantiomer: The hydroxyl group projects in the correct orientation to bridge the binding site, resulting in high potency (log K values typically > 6.0 for derivatives).

  • (S)-Enantiomer: The hydroxyl group is spatially mismatched, preventing the "lock-and-key" fit. This results in a 10- to 100-fold reduction in potency.

Synthetic Performance (Production Efficiency)

For process chemists, "performance" equates to Enantiomeric Excess (ee) and Yield .

MethodTarget EnantiomerYieldee%Performance Rating
Classical Resolution (Tartaric Acid)(R) or (S)< 45%90-95%Low: Requires stoichiometric resolving agents; max 50% yield.
Biocatalytic Kinetic Resolution (Lipase)(R)-Acetate + (S)-Alcohol45-50%> 98%Medium: High purity but limited by 50% max yield rule.
Asymmetric Transfer Hydrogenation (ATH) (R)-Enantiomer > 95% > 99% High: The industry standard for high-throughput synthesis.

Part 3: Experimental Protocols

Protocol A: High-Performance Synthesis of (R)-Enantiomer

Objective: Synthesize (R)-2-amino-1-(2-chlorophenyl)ethanol with >98% ee using Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Reagents:

  • Substrate: 2-Amino-1-(2-chlorophenyl)ethanone HCl (or protected equivalent).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Workflow:

  • Catalyst Prep: Dissolve the Ru-catalyst in degassed DCM under argon.

  • Reaction: Add the ketone substrate to the catalyst solution.

  • Initiation: Slowly add the HCOOH/Et3N mixture at 0°C. Stir at room temperature for 12–24 hours.

  • Quench: Neutralize with saturated NaHCO3 solution.

  • Extraction: Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from isopropanol/hexane to upgrade ee if necessary.

Validation: The product should show a single peak on Chiral HPLC (see below) matching the (R)-standard.

Protocol B: Analytical Separation (Chiral HPLC)

Objective: Quantify the ratio of (R) and (S) enantiomers to determine optical purity.

System: HPLC with UV detection (220 nm or 254 nm). Column: CROWNPAK® CR(+) (Daicel) – Specialized for primary amines. Conditions:

  • Mobile Phase: Aqueous HClO4 (pH 1.5 to 2.0). Note: Acidic pH is required to protonate the amine, allowing it to complex with the crown ether.

  • Flow Rate: 0.4 – 0.6 mL/min.

  • Temperature: 25°C (Lower temperatures can improve resolution).

Expected Results:

  • Retention: The crown ether stationary phase selectively binds the ammonium ion.

  • Elution Order: typically, the (R)-enantiomer (correlating spatially to D-amino acids in this specific scaffold type) interacts differently than the (S). Note: Always run a racemic standard first to establish the specific elution order for your mobile phase conditions.

Part 4: Visualization of the ATH Mechanism

The following diagram details the catalytic cycle for the Asymmetric Transfer Hydrogenation, the most efficient method for producing the (R)-enantiomer.

ATH_Mechanism PreCat Ru-Catalyst Precursor (16e- Species) Hydride Ru-Hydride Species (18e- Active Cat) PreCat->Hydride + H_Source (Protonation) Transition Transition State (Chiral Induction) Hydride->Transition + Substrate (Coordination) Product_Release Product Release (R)-Enantiomer Transition->Product_Release Hydride Transfer Product_Release->PreCat - Product (Regeneration) Substrate Input: Ketone H_Source Input: HCOOH/Et3N

Figure 2: Catalytic cycle of Ruthenium-mediated Asymmetric Transfer Hydrogenation (ATH). The chiral ligand (Ts-DPEN) dictates the facial selectivity, ensuring high ee for the (R)-product.

References

  • European Patent Office. (1995). EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Chiral Technologies. (2024).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Analytical & Pharmacological Cross-Reactivity of 2-Amino-1-(2-chlorophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2-Amino-1-(2-chlorophenyl)ethanol (CAS: 23496-56-2), often referred to as o-chlorophenylglycinol, is a critical chiral intermediate in the synthesis of the antiplatelet drug Clopidogrel (Plavix) .[1] While primarily monitored as a process impurity (CMC context), its structural homology to endogenous catecholamines—specifically Norepinephrine —raises significant concerns regarding biological cross-reactivity in two distinct domains:

  • Analytical Interference: False positives in non-specific amine assays (e.g., OPA-derivatization for amino acids) or co-elution in metabolic profiling.[1]

  • Pharmacological Cross-Reactivity: Potential off-target binding to adrenergic receptors due to the phenylethanolamine pharmacophore.[1]

This guide objectively compares analytical methodologies to isolate this compound and delineates its potential for biological interference.[1]

Structural Mechanism of Cross-Reactivity[2]

To understand why this molecule cross-reacts, we must visualize its pharmacophore.[1] It possesses a primary amine and a beta-hydroxyl group on a phenyl ring—the exact scaffold of biogenic amines.

DOT Diagram: Structural Homology Analysis

The following diagram illustrates the structural overlap between the Clopidogrel intermediate and the neurotransmitter Norepinephrine, highlighting the risk of assay interference.

StructuralHomology cluster_pharmacophore Shared Pharmacophore (Phenylethanolamine) Norepinephrine Norepinephrine (Endogenous Target) Amine Primary Amine (-NH2) Norepinephrine->Amine Hydroxyl Beta-Hydroxyl (-OH) Norepinephrine->Hydroxyl Risk1 Risk: Adrenergic Receptor Binding Norepinephrine->Risk1 Native Ligand Intermediate This compound (Clopidogrel Intermediate) Clopidogrel Clopidogrel (Parent Drug) Intermediate->Clopidogrel Synthetic Precursor Intermediate->Amine Intermediate->Hydroxyl Intermediate->Risk1 Off-Target Mimicry Risk2 Risk: False Positive in Amine Assays Intermediate->Risk2 Derivatization Interference

Figure 1: Structural homology map showing the phenylethanolamine core shared by Norepinephrine and the Clopidogrel intermediate, driving both pharmacological and analytical cross-reactivity.[1]

Comparative Analysis of Detection Methods

The choice of assay determines whether this compound appears as a distinct peak or a confounding artifact.[1]

Table 1: Performance Comparison of Analytical Platforms
FeatureMethod A: General Amine Assay (OPA/FMOC)Method B: RP-HPLC (UV Detection)Method C: LC-MS/MS (Targeted)
Principle Derivatization of primary amines + FluorescenceHydrophobicity-based separation + UV AbsorbanceMass-to-Charge Ratio (m/z) + Fragmentation
Cross-Reactivity High. Reacts identically to amino acids/biogenic amines.[1]Moderate. Risk of co-elution with polar metabolites.[1]Low. Highly specific precursor/product ion selection.[1]
Sensitivity High (Fluorescence)Moderate (µg/mL range)Ultra-High (ng/mL range)
Chiral Specificity None (unless chiral column used)None (unless chiral column used)None (requires chiral column)
Use Case Avoid. Causes false positives in amino acid profiling.[1]Routine purity checks (CMC).[1]Gold Standard for biological matrices (Plasma/Urine).[1]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification (Gold Standard)

Purpose: To quantify this compound in biological matrices without interference from Clopidogrel or endogenous amines.[1]

System: Triple Quadrupole MS coupled with UHPLC.[1] Reagents:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (MS Grade).[1]

Workflow:

  • Sample Prep: Protein precipitation using Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

  • Column: C18 Reverse Phase (e.g., Luna C18, 100 x 2.0 mm, 3 µm).

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold to elute salts)[1]

    • 1-5 min: 10% -> 90% B (Linear ramp)

    • 5-7 min: 90% B (Wash)[1]

  • MS Parameters (ESI Positive Mode):

    • Precursor Ion: m/z 172.0 [M+H]⁺[1]

    • Quantifier Transition: m/z 172.0 → 154.0 (Loss of H₂O, specific to amino alcohols).

    • Qualifier Transition: m/z 172.0 → 125.0 (Chlorobenzyl cation).[1]

Validation Check: Ensure the retention time of the intermediate (~3.5 min) is distinct from Clopidogrel (~5.8 min) and Norepinephrine (~1.2 min, elutes in void volume on C18).

Protocol 2: Chiral Separation (Enantiomeric Purity)

Purpose: To distinguish the (S)-isomer (active precursor) from the (R)-isomer, as biological activity is often stereoselective.[1]

System: HPLC with UV detection (220 nm). Column: Chirobiotic T (Teicoplanin-based) or Chiralpak AD-H .[1] Mobile Phase:

  • n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Note: The amine additive is crucial to prevent peak tailing of the primary amine.

Workflow:

  • Dissolve sample in Ethanol (1 mg/mL).[1]

  • Inject 10 µL at a flow rate of 1.0 mL/mL.

  • Result Interpretation:

    • (R)-Isomer typically elutes first (check specific column CoA).[1]

    • Calculate Enantiomeric Excess (

      
      ) using the formula:
      
      
      
      
      [1]

Biological Interference Workflow

When investigating "unknown" peaks in clinical samples of patients on Clopidogrel, follow this decision tree to rule out this intermediate.

InterferenceWorkflow Start Unknown Peak Detected in Patient Sample Step1 Is the assay targeting Primary Amines (e.g., OPA)? Start->Step1 Step2 Switch to LC-MS/MS (MRM Mode) Step1->Step2 No Result1 High Probability of Cross-Reactivity/Artifact Step1->Result1 Yes Step3 Check Retention Time (RT) vs. Norepinephrine Step2->Step3 Result2 Confirm Identity via m/z 172 -> 154 Transition Step3->Result2 RT matches Intermediate Result3 Distinct Peak: Valid Metabolite/Impurity Step3->Result3 RT matches Drug

Figure 2: Logical workflow for identifying this compound interference in biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146781, this compound.[1] Retrieved from [Link][1][2]

  • Sajja, E., et al. (2007). Process for preparing clopidogrel.[1] US Patent Application US20070225320A1.[1] Retrieved from

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences.[1] Retrieved from [Link]

  • Phenomenex (2024). Chiral HPLC Separations Guide: Method Development for Amino Alcohols. Retrieved from [Link][1]

Sources

Reference Standards for 2-Amino-1-(2-chlorophenyl)ethanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2-chlorophenyl)ethanol (CAS: 23496-56-2) is a critical chiral amino-alcohol intermediate used in the synthesis of various pharmaceutical agents and is increasingly monitored as a potential degradation product or synthesis marker in forensic toxicology (specifically related to 2-chlorophenyl-based psychoactive substances).

Accurate analysis of this compound presents unique challenges due to its chirality , polarity , and lack of strong chromophores . This guide compares available reference standard grades (CRM vs. Analytical vs. Research) and provides a validated analytical strategy for its quantification.

Part 1: The Reference Standard Landscape

Selecting the appropriate reference standard is not merely a purchasing decision; it is the foundation of your data's legal and scientific defensibility. For this compound, the market offers three distinct tiers.

Comparative Analysis of Standard Grades
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade Chemical
Accreditation ISO 17034 & ISO 17025ISO 17025 (typically)Non-accredited
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to internal primary standardVendor declared
Uncertainty Explicitly Stated (e.g., 98.5% ± 0.4%)Not usually providedUnknown
Homogeneity Rigorously tested & guaranteedBatch-testedNot guaranteed
Primary Use Method Validation, Legal/Forensic Quantification, Calibration of Secondary StandardsRoutine QC, Stability Testing, Impurity ProfilingEarly R&D, Qualitative Identification (MS Library)
Cost Factor High (

$)
Moderate (

)
Low ($)

Expert Insight: For this compound, chirality is the critical failure point . Research-grade materials often lack Enantiomeric Excess (ee) data. If you are developing a chiral separation method, using a "racemic" research grade standard that is actually 60:40 (S/R) due to poor synthesis control will skew your calibration curves. Always prioritize Analytical Standards with stated optical rotation or chiral purity for method development.

Part 2: Strategic Standard Selection (Decision Matrix)

The following decision logic ensures compliance with ICH Q2(R2) and ISO guidelines while optimizing budget.

StandardSelection Start Start: Define Analytical Goal Purpose What is the primary purpose? Start->Purpose Legal Forensic / Legal / Clinical Diagnostic Purpose->Legal High Risk Pharma Pharma QC / Impurity Profiling Purpose->Pharma Med Risk Research Early R&D / Synthesis Route Scouting Purpose->Research Low Risk UseCRM MUST USE: ISO 17034 CRM (Traceability Mandatory) Legal->UseCRM Validation Is this for Method Validation? Pharma->Validation UseResearch USE: Research Grade (Verify Identity via NMR) Research->UseResearch Quant Is Quantification Required? UseAnalytical USE: Analytical Reference Standard (ISO 17025) Quant->UseAnalytical Routine QC Validation->Quant No Validation->UseCRM Yes

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory risk and analytical application.

Part 3: Analytical Challenges & Methodology

This compound possesses a primary amine and a secondary alcohol. This polarity makes it difficult to retain on standard C18 columns without ion-pairing agents, and its lack of conjugation (beyond the benzene ring) limits UV sensitivity.

Method Comparison: LC-MS/MS vs. GC-MS
ParameterLC-MS/MS (Recommended) GC-MS
Sample Prep Dilute & Shoot or SPEDerivatization Required (Silylation/Acylation)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Selectivity High (MRM transitions)High (EI Fragmentation)
Throughput Fast (< 5 mins)Slow (Derivatization + Run time)
Chiral Separation Possible (Chiral Columns)Difficult (Requires Chiral Derivatization)
Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for trace impurity analysis in pharmaceutical matrices or biological fluids.

1. Reagents & Standards:

  • Standard: this compound (Analytical Grade, >98% purity).

  • Internal Standard (ISTD): 2-Amino-1-phenylethanol-d5 (or similar structural analog).

  • Solvents: LC-MS Grade Methanol, Water, Ammonium Formate, Formic Acid.

2. Chromatographic Conditions:

  • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Why? Phenyl phases offer superior selectivity for aromatic compounds compared to C18.

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

3. Mass Spectrometry Parameters (ESI+):

  • Precursor Ion: m/z 172.0 [M+H]+ (based on Cl-35 isotope).

  • Quantifier Ion: m/z 154.0 (Loss of H2O, typical for alcohols).

  • Qualifier Ion: m/z 137.0 (Loss of Cl, characteristic of chlorophenyl ring).

  • Source Temp: 400°C.

4. System Suitability (Acceptance Criteria):

  • Linearity: R² > 0.995 over range 1–1000 ng/mL.

  • Precision: %RSD < 5% for 6 replicate injections of standard.

  • Accuracy: 90–110% recovery of Spiked QC samples.

Part 4: Chiral Separation Workflow

Because the biological activity of amino alcohols is often stereospecific, separating the (R) and (S) enantiomers is crucial.

ChiralWorkflow Sample Racemic Sample (this compound) Column Chiral Column Selection (Polysaccharide-based) Sample->Column MobilePhase Mobile Phase (Hexane/EtOH/DEA or MeOH/DEA) Column->MobilePhase Isocratic Elution Detection Detection (UV @ 220nm or MS) MobilePhase->Detection Result Enantiomeric Excess (ee) Calculation Detection->Result

Figure 2: Workflow for Chiral Purity Determination. Note: Diethylamine (DEA) is often added to sharpen peaks of basic amines.

Recommended Chiral Columns:

  • Immobilized Amylose tris(3,5-dimethylphenylcarbamate): Robust, works in Normal and Reversed Phase.

  • Cellulose tris(3-chloro-4-methylphenylcarbamate): Often provides unique selectivity for chlorinated aromatics.

Part 5: Stability & Handling of Reference Standards

The integrity of your reference standard degrades over time. For this compound, specific precautions are required:

  • Hygroscopicity: The free base is likely hygroscopic. Store in a desiccator. If using the Hydrochloride salt , it is more stable but requires correction for the salt counter-ion mass during calculation.

    • Calculation: Mass(Free Base) = Mass(Salt) × (MW_Base / MW_Salt).

  • Oxidation: Primary amines can oxidize. Store at -20°C under Argon/Nitrogen if possible.

  • Stock Solutions: Prepare stock solutions in Methanol rather than water to prevent hydrolysis or bacterial growth. Stability is typically 1 month at -20°C.

References
  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link

  • European Medicines Agency (EMA). (2006). ICH Q3A(R2) Impurities in New Drug Substances.Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 146781, this compound.Link

  • Shaik, M. A., et al. (2023).[2] "A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol..." Journal of Liquid Chromatography & Related Technologies. (Cited for methodology adaptation). Link

  • Cayman Chemical. (2024). Reference Standards for Forensic Applications: Categorization and Quality. (General reference for standard grading). Link

Sources

Comparative Efficacy Profile: 2-Amino-1-(2-chlorophenyl)ethanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Amino-1-(2-chlorophenyl)ethanol (CAS: 13524-14-6) vs. meta- and para-chlorinated analogs. Focus: Biocatalytic Synthesis Efficiency & Adrenergic Pharmacodynamics.

Executive Summary: The Ortho-Chlorine Paradox

In the development of sympathomimetic agents, This compound (hereafter 2-Cl-APE ) represents a critical chiral scaffold. It serves as the immediate precursor to Clorprenaline , a selective


-adrenergic agonist.

This guide compares 2-Cl-APE against its structural analogs—specifically 4-Amino-1-(4-chlorophenyl)ethanol (4-Cl-APE) and the unsubstituted 2-Amino-1-phenylethanol (APE) . The comparison reveals a distinct "Ortho-Chlorine Paradox":

  • Synthetic Efficacy: The ortho-chloro substitution introduces significant steric hindrance, reducing biocatalytic yield and enantioselectivity compared to para-analogs.

  • Pharmacological Efficacy: Conversely, this same steric bulk prevents metabolic degradation by Catechol-O-methyltransferase (COMT), significantly extending the half-life and improving oral bioavailability of derived drugs compared to non-chlorinated or para-substituted variants.

Synthetic Efficacy: Biocatalytic Access

Objective: Compare the efficiency of enzymatic synthesis (Aldo-Keto Reductases - AKRs) for accessing the chiral scaffold.

The synthesis of the (R)-enantiomer is critical for biological activity. Biocatalytic reduction of the corresponding ketone (2-chloro-2'-aminoacetophenone) is the gold standard, but efficacy varies by substitution pattern.

Table 1: Comparative Biocatalytic Efficacy (AKR/KRED Systems)
Metric2-Cl-APE (Ortho) 4-Cl-APE (Para) APE (Unsubstituted)
Substrate Tolerance Low (Steric Clash)High High
Enzyme Kinetics (

)

40-60% vs Ref
100% (Reference)~95%
Typical Yield (Batch) 70-85%>95%>95%
Enantiomeric Excess (ee) 90-98% (Requires Engineering)>99% (Native Enzymes)>99%
Reaction Time Extended (24-48h)Rapid (<12h)Rapid (<12h)

Technical Insight: The ortho-chlorine atom in 2-Cl-APE creates a steric block near the enzyme's NADPH binding pocket. While para-substituted analogs (4-Cl) fit easily into the hydrophobic binding cleft of standard Carbonyl Reductases (e.g., Candida or Pichia derived KREDs), the 2-Cl analog often requires substrate channeling or enzyme immobilization (e.g., in ZIF-8 frameworks) to prevent diffusion and drive equilibrium toward the alcohol.

Visualization: Biocatalytic Steric Hindrance Model

Biocatalysis Substrate Chlorophenyl Ketone (Precursor) Enzyme Carbonyl Reductase (NADPH Dependent) Substrate->Enzyme Binding Steric Steric Clash (Ortho-Substitution) Enzyme->Steric If 2-Cl present Product_Para 4-Cl-APE (Rapid Formation) Enzyme->Product_Para If 4-Cl present (Optimal Fit) Product_Ortho 2-Cl-APE (Slow Formation) Steric->Product_Ortho High Km / Low Vmax

Figure 1: Kinetic divergence in enzymatic reduction. The 2-Cl substituent (red path) introduces steric resistance, necessitating engineered enzymatic systems for high yields, unlike the streamlined 4-Cl pathway.

Pharmacological Efficacy: Structure-Activity Relationship (SAR)

Objective: Compare the downstream receptor binding and metabolic stability of the scaffolds.

Once synthesized and N-alkylated (e.g., to Clorprenaline), the scaffold's efficacy is defined by its interaction with


-adrenergic receptors.
Table 2: Pharmacodynamic Profile of Derived Agonists
Feature2-Cl-APE Derivatives 4-Cl-APE Derivatives APE Derivatives

-Selectivity
High ModerateLow (Mixed

)
Metabolic Stability High (Blocks COMT)ModerateLow (Rapid Oxidation)
Potency (

)
Moderate (µM range)High (nM range)Low
Duration of Action Long (Bronchodilator)Short/MediumVery Short

Mechanism of Action:

  • Metabolic Shielding: The ortho-chloro group sterically hinders the approach of Catechol-O-methyltransferase (COMT) . Unsubstituted APE derivatives are rapidly methylated at the phenolic positions (if present) or oxidized. The 2-Cl group acts as a "metabolic shield," granting 2-Cl-APE derivatives oral bioavailability.

  • Receptor Selectivity: While para-substitution (4-Cl) often increases intrinsic affinity due to lipophilicity, it reduces selectivity between

    
     (cardiac) and 
    
    
    
    (pulmonary) receptors. The 2-Cl orientation favors the
    
    
    conformational state, making it superior for respiratory indications (e.g., asthma).
Visualization: SAR Decision Tree

SAR Scaffold Phenyl-Ethanolamine Scaffold Subst Substitution Pattern Scaffold->Subst Ortho Ortho (2-Cl) Subst->Ortho Para Para (4-Cl) Subst->Para None Unsubstituted Subst->None Result_O High Stability Beta-2 Selective (e.g., Clorprenaline) Ortho->Result_O Steric Shielding Result_P High Potency Low Selectivity (CNS/Cardiac Risks) Para->Result_P Lipophilic Binding Result_N Rapid Metabolism Low Oral Bioavailability None->Result_N COMT Vulnerability

Figure 2: Structure-Activity Relationship (SAR) logic. The 2-Cl substitution balances potency with stability and selectivity, whereas 4-Cl and unsubstituted forms fail in metabolic duration or selectivity.

Experimental Protocols

Protocol A: Biocatalytic Synthesis & Validation (Self-Validating)

Rationale: This protocol uses a co-factor recycling system to ensure the reaction is limited only by enzyme kinetics, not cofactor exhaustion.

Reagents:

  • Substrate: 2-Amino-1-(2-chlorophenyl)ethanone HCl (50 mM)

  • Enzyme: Recombinant KRED (e.g., KRED-Pglu or commercial equivalent)

  • Cofactor: NADP+ (0.5 mM)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (100 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

  • Solubilization: Dissolve substrate in buffer containing 5% DMSO (to assist solubility of the chlorinated aromatic).

  • Initiation: Add GDH, Glucose, NADP+, and KRED. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring (Self-Validation): At t=0, 2h, 6h, 24h, remove 100 µL aliquots. Quench with ethyl acetate.

  • Analysis: Analyze via Chiral HPLC (Column: Chiralpak AD-H).

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 254 nm.

    • Success Metric: Conversion >80% and ee >95% indicates successful steric accommodation.

Protocol B: Comparative Receptor Binding Assay

Rationale: To verify the affinity difference between 2-Cl and 4-Cl analogs.

  • Membrane Prep: Use CHO cells overexpressing human

    
    -adrenergic receptors.
    
  • Ligand: [3H]-Dihydroalprenolol (DHA) as the radioligand (1 nM).

  • Competition: Incubate membranes with [3H]-DHA and varying concentrations (

    
     to 
    
    
    
    M) of 2-Cl-APE or 4-Cl-APE .
  • Filtration: Harvest on GF/B glass fiber filters. Count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    .
    • Validation: The

      
       for 2-Cl-APE should be higher (lower affinity) than 4-Cl-APE, confirming that the clinical value of 2-Cl lies in selectivity/stability, not raw affinity.
      

References

  • Li, Q., et al. (2023). Designing an enzyme assembly line for green cascade processes using bio-orthogonal chemistry.[1] ResearchGate.

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Royal Society of Chemistry.[2]

  • Rotondo, R., et al. (2017). Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes. PubMed.[1]

  • Williams, L. T., et al. (1978). Adrenergic activity of ortho-, meta-, and para-octopamine. PubMed.

  • BenchChem. 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide.

Sources

Safety Operating Guide

2-Amino-1-(2-chlorophenyl)ethanol: Laboratory Disposal & Safety Guide

[1]

Introduction: The Lifecycle of a Chiral Intermediate

In drug development, 2-Amino-1-(2-chlorophenyl)ethanol is frequently utilized as a chiral building block.[1] While synthesis protocols are often rigorous, disposal procedures are frequently generalized, leading to compliance risks and safety hazards.

The Core Challenge: This molecule combines a basic amine functionality with a halogenated aromatic ring. This dual nature requires a disposal strategy that respects both its chemical reactivity (incompatibility with acids/oxidizers) and its regulatory status (halogenated waste stream).[2]

This guide replaces generic advice with a specific, field-validated protocol for safe disposal and spill management.

Chemical Safety Profile

Before handling waste, you must characterize the hazard.[3][4] This compound is not just "organic waste"; it is a halogenated amino-alcohol .[1]

ParameterSpecificationCritical Disposal Implication
Chemical Name This compound
CAS Number 139311-66-1 (R-isomer) / 25828-09-5 (Racemic)Use for waste manifest verification.[1]
Molecular Formula C₈H₁₀ClNOContains Chlorine and Nitrogen .[1]
GHS Classification Warning
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H411 (Toxic to aquatic life)Do not dispose of down the drain.[1]
Reactivity Basic (Amine group)Exothermic reaction with strong acids.[1]
Waste Stream Halogenated Organic Must be incinerated at high temperatures.[1]

Pre-Disposal: Segregation Logic

Expert Insight: The most common error in disposing of this compound is bulking it with general non-halogenated solvents (like Acetone or Ethanol).

  • The Halogen Rule: The presence of the Chlorine atom on the phenyl ring mandates that this waste enters the Halogenated Waste Stream . Mixing it with non-halogenated waste contaminates the entire container, forcing the disposal facility to treat the whole volume as halogenated, which significantly increases disposal costs and environmental impact.

  • The Amine Rule: As a base, this compound must not be added to waste containers holding acidic byproducts (e.g., acid chlorides, sulfuric acid residues) without prior neutralization. Doing so can generate significant heat and pressure buildup in closed drums.

Workflow 1: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidCheckIs it mixed with other solvents?StateCheck->LiquidCheckLiquid/Mother LiquorSolidBinSolid Waste Bin:Double-bagged, labeled'Toxic/Irritant Solid'StateCheck->SolidBinSolid/WipesHalogenCheckAre other solvents Halogenated?(e.g., DCM, Chloroform)LiquidCheck->HalogenCheckYes, MixedHaloBinHalogenated Solvent Carboy:(High BTU Incineration)LiquidCheck->HaloBinNo, PureAcidCheckDoes the mixture containStrong Acids?HalogenCheck->AcidCheckNo (Non-Halogenated)HalogenCheck->HaloBinYes (Compatible)NeutralizeNeutralize Acid first(Prevent Exotherm)AcidCheck->NeutralizeYesSegregateDO NOT MIX.Start new Halogenated Container.AcidCheck->SegregateNoNeutralize->HaloBinSegregate->HaloBin

Figure 1: Decision logic for segregating this compound waste to ensure chemical compatibility and regulatory compliance.

Detailed Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Cradle-to-Grave" management.[1]

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Avoid: Metal containers (unless lined), as the amine functionality can corrode certain metal alloys over time, and the chlorinated nature poses a risk if moisture enters (forming HCl).

  • Venting: Use a vented cap if there is any risk of slow off-gassing from reaction byproducts.

Step 2: Labeling (Critical)

Before adding the first drop of waste, the container must be labeled.

  • Primary Identifier: "Hazardous Waste - Halogenated Organic."[1]

  • Constituents: Explicitly list "this compound" and any co-solvents (e.g., "Dichloromethane").

  • Hazard Checkboxes: Check "Toxic," "Irritant," and "Environmental Hazard."

Step 3: Bulking & Transfer
  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Fume Hood: Perform all transfers inside a functioning fume hood.

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (Nitric acid, Peroxides) or active Acyl Chlorides.

  • Transfer: Use a funnel to prevent drips. If the waste is viscous, use a small amount of a compatible halogenated solvent (e.g., Dichloromethane) to rinse the vessel into the waste container.

Step 4: Final Disposal
  • Hand-off: Seal the container tightly.

  • Disposal Method: The only acceptable disposal method for this compound is High-Temperature Incineration at a permitted hazardous waste facility. This ensures the destruction of the chlorinated ring and prevents aquatic contamination.

Emergency Response: Spills & Exposure[5]

Despite best practices, spills occur. This workflow dictates the immediate response to a liquid spill of this compound.

Workflow 2: Spill Response Protocol

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessMinorMinor Spill (<100mL)Inside HoodAssess->MinorMajorMajor Spill (>100mL)Or Outside HoodAssess->MajorPPEDon PPE:Gloves, Goggles, Lab CoatMinor->PPEEvacuateEvacuate AreaAlert EHSMajor->EvacuateAbsorbApply Inert Absorbent(Vermiculite/Sand)PPE->AbsorbCollectCollect into Solid Waste BinLabel 'Debris with Halogenated Amine'Absorb->CollectCleanWash surface withSoap & WaterCollect->Clean

Figure 2: Operational workflow for managing spills.[1] Note that major spills outside a fume hood require evacuation due to potential respiratory irritation.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes. The amine group can cause corneal damage if not treated.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[7] Resource Conservation and Recovery Act (RCRA) Regulations.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Personal protective equipment for handling 2-Amino-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 23496-56-2 (Generic) / 97590-54-0 ((R)-enantiomer)[1][2][3]

Safe Handling Guide: 2-Amino-1-(2-chlorophenyl)ethanol

Executive Summary & Scientific Context

As researchers, we often treat intermediates with a "generic organic solid" mindset. However, This compound requires specific vigilance due to its dual functionality: a basic amine and a halogenated aromatic ring.[1]

While often used as a chiral building block for adrenergic agonists (e.g., Tulobuterol intermediates), its safety profile is distinct from its precursors. Crucial Distinction: Do not confuse this solid amino alcohol with 2-Chloroethanol (Ethylene Chlorohydrin), which is a highly volatile, fatal liquid.[1] This compound is a solid (MP ~63°C) that presents primarily contact and inhalation hazards (dust) rather than vapor pressure risks.

This guide outlines the PPE and operational protocols required to handle this compound without compromising data integrity or personal safety.

Hazard Identification & Risk Assessment

Before donning PPE, understand the "Why." The molecular structure dictates the risk.

Structural FeatureAssociated HazardMechanism of Action
Primary Amine (-NH₂) Corrosive / Irritant Basic nitrogen attacks mucous membranes (eyes/lungs) and disrupts skin lipid barriers.[1][3]
Chlorophenyl Group Toxic / Environmental Halogenation increases lipophilicity, facilitating dermal absorption.[3] Requires segregated "Halogenated" disposal.[4]
Benzylic Alcohol Reactivity Potential for exothermic reaction if mixed with strong oxidizers or acid chlorides.[3]

GHS Classification (Derived):

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][8]

  • H335: May cause respiratory irritation (Dust hazard).[9][10]

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select equipment based on your specific operation.

Body ZoneStandard Operation (Weighing/Transferring Solid)High-Risk Operation (Dissolved in Solvent / Heating)Rationale
Eyes Chemical Splash Goggles (ANSI Z87.[1][3]1)Face Shield + Splash GogglesSafety glasses are insufficient.[3] Amine dusts are hygroscopic and will dissolve in eye moisture, causing rapid chemical burns.
Hands Nitrile Gloves (Min 5 mil thickness)Double Gloving (Laminate inner / Nitrile outer)Nitrile provides excellent protection against the solid.[1][3] If dissolved in DCM or Methanol, the solvent permeates nitrile; laminate liners prevent carrier-mediated absorption.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (If hood unavailable)The melting point (63°C) is low; friction during weighing can generate static dust.[1][3] Inhalation is the primary route of entry.
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesTyvek® Sleeves or ApronProtects wrists/forearms from dust accumulation between glove and coat cuff.[1][3]
Operational Protocol: Step-by-Step

This protocol is designed to be a self-validating system.[1] If a step fails (e.g., static buildup), the protocol halts.

Step 1: Engineering Control Verification

  • Action: Verify Fume Hood face velocity is 80–100 fpm using a Kimwipe or anemometer.

  • Why: This compound is a low-melting solid.[1] Air currents must be laminar to prevent blowing the powder while capturing dust.

Step 2: Weighing & Transfer (The Critical Zone)

  • Static Management: Amino alcohols are prone to static charge. Use an ionizing bar or anti-static gun if the powder "flies."

  • Technique:

    • Place the balance inside the hood.

    • Tare the receiving vessel (not the paper).

    • Transfer using a spatula; never pour from the source bottle to avoid aerosolization.

    • Self-Check: If you see powder on the balance pan, your transfer technique is too aggressive. Stop and wipe down with a wet Kimwipe (solvent-dampened).[1]

Step 3: Solubilization

  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), assume the solution is now a "Trojan Horse" that can carry the amine through standard gloves.

  • Exotherm Check: If reacting with acid chlorides (e.g., for protection), add the reagent slowly at 0°C. The amine functionality will generate heat immediately.

Step 4: Decontamination [1]

  • Immediate: Wipe all tools with methanol, then water.

  • Doffing: Remove gloves by turning them inside out to trap any dust. Wash hands with soap and water immediately—alcohol-based sanitizers can increase skin permeability if trace chemical remains.[1]

Disposal & Emergency Logic

Disposal Strategy (Halogenated is Key)

  • Waste Stream: Halogenated Organic Waste .

  • Why: The Chlorine atom on the phenyl ring classifies this as halogenated. Mixing this with non-halogenated waste (e.g., Acetone wash) can result in costly fines or rejection by waste handlers.

  • Labeling: Explicitly write "Contains Halogenated Organics: Chlorophenyl-aminoethanol."

Emergency Response

  • Eye Contact: Flush for 15 minutes .[5][7] Do not stop early; amines adhere to proteins in the eye.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust), then scoop into a bag.

  • Spill (Solution): Absorb with vermiculite. Dispose as halogenated waste.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafeHandling Start Start: Handling this compound RiskAssess Risk Assessment (Solid vs. Solution?) Start->RiskAssess PPE_Solid PPE: Nitrile + Goggles + Lab Coat RiskAssess->PPE_Solid Solid Handling PPE_Soln PPE: Double Gloves (Laminate) + Face Shield RiskAssess->PPE_Soln Solution/Reaction HoodCheck Engineering Check: Hood Airflow >80fpm? PPE_Solid->HoodCheck PPE_Soln->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop Fail Weighing Weighing Protocol: Anti-static measures No pouring (Spatula only) HoodCheck->Weighing Pass Cleanup Decontamination: Wipe with MeOH -> Water Weighing->Cleanup Disposal Disposal: HALOGENATED Waste Stream Cleanup->Disposal

Caption: Operational workflow emphasizing the critical decision between solid vs. solution handling and the mandatory halogenated waste stream.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146781, this compound.[1] Retrieved from [Link][1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Laboratory Safety Guidance. Retrieved from [Link]

  • ChemBK (2024). this compound Physical Properties and Safety. Retrieved from [Link][1][2][3][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.